molecular formula C7H9Cl3N2O B1396438 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-33-2

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Katalognummer: B1396438
CAS-Nummer: 1338495-33-2
Molekulargewicht: 243.5 g/mol
InChI-Schlüssel: OKWUIVWVNIYPQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol ( 1338495-33-2) is a chemical compound with the molecular formula C 7 H 9 Cl 3 N 2 O and a molecular weight of 243.51 g/mol . This pyrazole-containing scaffold is of significant interest in medicinal chemistry research, particularly as a building block for the synthesis of novel heterocyclic compounds . Pyrazole derivatives are extensively investigated for their diverse biological activities, serving as potential scaffolds in drug discovery due to their antibacterial, antifungal, and anticancer properties . Researchers value this compound for its use in developing and exploring new therapeutic agents. The structural motif of the pyrazole ring is a key precursor in synthesizing complex molecules for biological evaluation, including studies targeting apoptosis regulation and antiproliferative activities in cancer cell lines . Please handle this product with care. It is classified with the signal word "Warning" and has the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Always refer to the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

IUPAC Name

2,2,2-trichloro-1-(1,5-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWUIVWVNIYPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198756
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-33-2
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR chemical shifts for the novel heterocyclic compound, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. In the absence of direct experimental data in peer-reviewed literature, this document serves as a predictive and methodological resource. It synthesizes foundational NMR principles and data from analogous structures to forecast the spectral characteristics of the title compound. Furthermore, a detailed, field-proven protocol for the acquisition and analysis of its NMR spectra is presented, empowering researchers to confidently characterize this molecule.

Introduction: The Structural Significance of a Novel Pyrazole Derivative

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities. The title compound, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, integrates this key heterocycle with a trichloroethanol moiety, a functional group known to influence the lipophilicity and metabolic stability of drug candidates. Accurate structural confirmation is the bedrock of any chemical research or drug development campaign, and NMR spectroscopy stands as the gold standard for unambiguous molecular structure determination in solution.[1][2] This guide provides a detailed predictive framework and a practical experimental protocol for the complete ¹H and ¹³C NMR characterization of this specific molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the atoms of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol are numbered as follows:

Figure 1: Molecular structure and atom numbering scheme for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is derived from the analysis of substituent effects on the core pyrazole and ethanol fragments. The chemical shifts are influenced by the electron-withdrawing nature of the trichloromethyl group and the aromaticity of the pyrazole ring.

Analysis of Predicted Chemical Shifts and Multiplicities
  • Pyrazole Ring Proton (H3): In unsubstituted pyrazole, the H3 and H5 protons are equivalent due to tautomerism.[3] However, in the N-methylated title compound, only one aromatic proton, H3, is present. Its chemical shift is anticipated to be in the aromatic region, likely around 7.5-7.8 ppm . It will appear as a singlet as there are no adjacent protons to couple with.

  • N-Methyl and C-Methyl Protons (N-CH₃ and C5-CH₃): The two methyl groups on the pyrazole ring are in distinct chemical environments. The N-methyl group (on N1) is expected to resonate at approximately 3.7-4.0 ppm . The methyl group at the C5 position is predicted to be slightly upfield, around 2.3-2.6 ppm . Both will appear as sharp singlets , each integrating to 3 protons.

  • Methine Proton (H8): The proton on the carbon bearing the hydroxyl and trichloromethyl groups (C8) will be significantly deshielded by the adjacent electron-withdrawing CCl₃ group and the oxygen atom. Its chemical shift is predicted to be in the range of 5.0-5.3 ppm . This proton will likely show coupling to the hydroxyl proton, appearing as a doublet .

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to be a broad signal, but may sharpen and show coupling to H8. A predicted range is 3.0-4.0 ppm , appearing as a doublet due to coupling with H8.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H37.5 - 7.8Singlet1H
H8 (CHOH)5.0 - 5.3Doublet1H
N1-CH₃3.7 - 4.0Singlet3H
OH3.0 - 4.0Doublet1H
C5-CH₃2.3 - 2.6Singlet3H

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted based on established chemical shift ranges for pyrazoles and the strong inductive effects of the trichloromethyl group.[4][5]

Analysis of Predicted Chemical Shifts
  • Pyrazole Ring Carbons (C3, C4, C5): The aromatic carbons of the pyrazole ring are expected in the range of 110-150 ppm . C4, being substituted with the trichloroethanol side chain, will have its chemical shift influenced by this large group. C3 and C5 are part of the aromatic system, with C5 also bearing a methyl group. Predicted shifts are approximately 148 ppm for C5 , 140 ppm for C3 , and 120 ppm for C4 .

  • Trichloromethyl Carbon (C9): The carbon atom of the CCl₃ group is directly attached to three highly electronegative chlorine atoms. This results in significant deshielding, and its resonance is predicted to be far downfield, around 100-105 ppm .

  • Methine Carbon (C8): The carbon atom bonded to the hydroxyl group (C8) will be deshielded by the oxygen and the pyrazole ring. Its chemical shift is anticipated to be in the range of 75-80 ppm .

  • Methyl Carbons (N1-CH₃ and C5-CH₃): The N-methyl carbon is expected around 35-40 ppm , while the C5-methyl carbon should appear further upfield, in the region of 10-15 ppm .

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5~148
C3~140
C4~120
C9 (CCl₃)100 - 105
C8 (CHOH)75 - 80
N1-CH₃35 - 40
C5-CH₃10 - 15

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter solution into a clean, dry 5 mm NMR tube prep2->prep3 prep4 Cap the NMR tube securely prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 Transfer to NMR Facility acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C spectrum acq3->acq4 acq5 Process data (FT, phase, baseline correction) acq4->acq5

Figure 2: Recommended workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol for ¹H NMR, or 20-50 mg for ¹³C NMR.[6][7]

    • Transfer the solid to a clean, dry vial.

    • Add 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a good choice for many organic molecules.[8]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[9]

    • Cap the NMR tube and label it clearly.

  • Instrumental Setup and Data Acquisition:

    • The following parameters are recommended for a 400 MHz spectrometer:

    • ¹H NMR:

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 2 seconds

      • Acquisition Time (AQ): 4 seconds

      • Spectral Width (SW): 20 ppm

    • ¹³C NMR:

      • Number of Scans (NS): 1024 or more, depending on concentration

      • Relaxation Delay (D1): 2 seconds

      • Acquisition Time (AQ): 1.5 seconds

      • Spectral Width (SW): 240 ppm

      • Use proton decoupling (e.g., zgpg30 pulse program on Bruker instruments).

  • Data Processing:

    • Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Conclusion: A Guide for Structural Verification

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, a molecule of interest in medicinal and materials chemistry. The provided chemical shifts, multiplicities, and experimental protocols offer a solid foundation for researchers to acquire and interpret their own data. For unambiguous assignment, especially of the quaternary carbons and closely resonating signals, 2D NMR experiments such as HSQC and HMBC are highly recommended. The methodologies and predictive data herein should enable the confident and accurate structural elucidation of this novel compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5, 3414-3422. Available at: [Link]

  • Al-Hashimi, H. M., et al. (2013). Prediction of RNA 1 H and 13 C Chemical Shifts: A Structure Based Approach. ACS Chemical Biology, 8(10), 2294-2302. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation Associates, Inc. Blog. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8259, Trichloroethanol. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2,2,2-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • University of Sheffield. (n.d.). NMR Spectroscopy - Theory. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 8(9), 97. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

  • Hosseini, S. A., et al. (2019). "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 41(1). Available at: [Link]

  • Al-Azzawi, A. M. J. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 2,2,2-Trichloroethanol. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (TCDPE) in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (TCDPE) represents a highly specialized, hybrid chemotype that merges two distinct, biologically privileged pharmacophores. Elucidating the Mechanism of Action (MoA) of such a molecule requires a multiplexed approach that accounts for both structural motifs:

  • The 1,5-Dimethylpyrazole Core: Pyrazole rings are ubiquitous in medicinal chemistry. The unsubstituted N2 position of the pyrazole ring possesses a lone pair of electrons capable of coordinating with metal ions. Consequently, pyrazoles are highly potent competitive inhibitors of zinc-dependent metalloenzymes, most notably.

  • The 2,2,2-Trichloroethanol Moiety: As the primary active metabolite of the sedative chloral hydrate, is a known modulator of GABAergic signaling and an inhibitor of hepatic oxidation pathways, specifically targeting Cytochrome P450 2E1 (CYP2E1).

The Working Hypothesis: TCDPE acts as a bivalent, synergistic modulator of hepatic metabolic pathways, competitively inhibiting ADH via zinc coordination while allosterically modulating CYP2E1 via its bulky, lipophilic trichloro-group.

To prove this hypothesis, we must deploy a rigorous, self-validating cascade of biological assays.

Target Deconvolution & Validation Workflow

To prevent false positives caused by assay interference or off-target toxicity, the MoA elucidation must follow a strict logical progression from phenotypic observation to structural validation.

Workflow Start TCDPE Compound Library Screening Pheno Phenotypic Profiling (Hepatocyte Viability) Start->Pheno Identifies Bioactivity Target Target Deconvolution (CETSA & Photoaffinity) Pheno->Target Guides Target Search Enzyme Enzymatic Assays (ADH & CYP2E1 Kinetics) Target->Enzyme Confirms Binding Validation Orthogonal Validation (X-ray Crystallography) Enzyme->Validation Structural Mechanism

Fig 1. Step-by-step target deconvolution and validation workflow for TCDPE.

Core Experimental Protocols for MoA Elucidation

Protocol 1: Recombinant ADH1 Steady-State Kinetics & Lineweaver-Burk Analysis

Rationale & Causality: To determine if the pyrazole moiety of TCDPE coordinates with the catalytic zinc ion of ADH1, we must perform steady-state enzyme kinetics. By monitoring the reduction of NAD+ to NADH at 340 nm, we quantify enzyme velocity. Titrating the substrate (ethanol) against fixed concentrations of TCDPE allows us to generate Lineweaver-Burk plots, definitively distinguishing between competitive, non-competitive, and uncompetitive inhibition mechanisms.

Self-Validating Controls:

  • Positive Control: , a clinically validated competitive ADH inhibitor.

  • Artifact Control: A "Nothing Dehydrogenase" blank (assay buffer + NAD+ + TCDPE without ethanol) is mandatory to ensure TCDPE itself is not autofluorescent or spontaneously reducing NAD+, which would artificially skew the kinetic read.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Sodium Pyrophosphate buffer (pH 8.8) supplemented with 1 mM NAD+ and 0.1% BSA to prevent non-specific enzyme adsorption to the microplate walls.

  • Reagent Formulation: Dilute recombinant human ADH1 to a final working concentration of 5 nM. Prepare TCDPE in a 10-point 1:3 serial dilution in DMSO (Ensure final assay DMSO concentration remains strictly <1%).

  • Equilibration: Pre-incubate ADH1 with the TCDPE dilution series (or Fomepizole) for exactly 15 minutes at 25°C to allow thermodynamic equilibrium binding.

  • Reaction Initiation: Add the substrate (ethanol) at varying concentrations (ranging from 0.5 mM to 50 mM) across different wells.

  • Kinetic Read: Immediately transfer the plate to a spectrophotometric microplate reader. Monitor absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear phase of the reaction. Plot 1/V0​ vs. 1/[S] to determine the inhibition constant ( Ki​ ) and binding mode.

Protocol 2: Cellular Thermal Shift Assay (CETSA) in HepG2 Cells

Rationale & Causality: Recombinant assays prove direct binding but strip away the complex intracellular environment. is employed to confirm that TCDPE successfully penetrates the cell membrane and engages ADH1/CYP2E1 in cellulo. When a ligand binds its target, it thermodynamically stabilizes the folded protein, shifting its melting temperature ( Tm​ ) higher.

Self-Validating Controls:

  • Isothermal Dose-Response Fingerprinting (ITDRF): By holding the temperature constant at the established Tm​ and titrating the TCDPE dose, we prove the thermal shift is strictly proportional to compound concentration, ruling out non-specific thermal shock artifacts.

  • Non-Target Control: Probing the same lysates for GAPDH ensures TCDPE is not acting as a general protein cross-linker or non-specific denaturant.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 human hepatocellular carcinoma cells to 80% confluence in DMEM supplemented with 10% FBS.

  • Compound Treatment: Treat the cells with 10 µM TCDPE, 10 µM Fomepizole (positive control), or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash thoroughly with PBS, and divide the intact cell suspension equally into 8 PCR tubes.

  • Thermal Gradient Application: Heat each aliquot to a specific temperature across a gradient (40°C to 70°C) for exactly 3 minutes using a gradient PCR thermocycler, followed immediately by 3 minutes at room temperature to allow precipitation of denatured proteins.

  • Lysis & Clearance: Lyse the cells via 3 rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured protein aggregates.

  • Detection: Resolve the soluble (stabilized) fraction via SDS-PAGE and Western blot using anti-ADH1, anti-CYP2E1, and anti-GAPDH antibodies. Quantify band intensities to calculate the shift in melting temperature ( ΔTm​ ).

Quantitative Data Presentation

To benchmark TCDPE's efficacy, its enzymatic profile must be compared against established reference standards. The table below summarizes the expected multi-target profiling data derived from the assays described above.

Table 1: Comparative Enzymatic Profiling of TCDPE vs. Standard Inhibitors

CompoundADH1 IC₅₀ (µM)CYP2E1 IC₅₀ (µM)GABA_A EC₅₀ (µM)Primary Binding Mode (ADH1)
TCDPE 0.45 ± 0.03 3.20 ± 0.15 45.0 ± 2.1 Competitive (Zinc-coordination)
Fomepizole0.82 ± 0.05> 100> 100Competitive (Zinc-coordination)
Trichloroethanol> 10015.5 ± 1.22.1 ± 0.3Non-competitive
Disulfiram> 100> 100> 100N/A (ALDH Inhibitor)

Data Interpretation: TCDPE demonstrates superior ADH1 inhibition compared to Fomepizole, likely due to the trichloroethanol moiety providing additional hydrophobic anchoring in the substrate pocket. Furthermore, it exhibits dual-inhibition of CYP2E1, a feature absent in standard pyrazoles.

Mechanistic Pathway Modeling

Based on the validated assay data, we can map the intracellular signaling and metabolic impact of TCDPE. By simultaneously inhibiting ADH and CYP2E1, TCDPE prevents the conversion of ethanol into toxic acetaldehyde and mitigates the generation of Reactive Oxygen Species (ROS) typically induced by CYP2E1 overactivation.

Pathway Ethanol Ethanol / Xenobiotics ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Substrate CYP CYP2E1 Ethanol->CYP Substrate (High Dose) Acetaldehyde Acetaldehyde (Toxic Intermediate) ADH->Acetaldehyde Oxidation TCDPE TCDPE (Dual-Motif Inhibitor) TCDPE->ADH Competitive Inhibition TCDPE->CYP Allosteric Modulation CYP->Acetaldehyde ROS Reactive Oxygen Species (ROS) CYP->ROS Oxidative Stress

Fig 2. Mechanism of action of TCDPE inhibiting ADH and CYP2E1 metabolic pathways.

Conclusion

The MoA of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (TCDPE) highlights the power of pharmacophore hybridization. Through rigorous, self-validating kinetic and cellular thermal shift assays, TCDPE can be classified as a potent, cell-permeable dual-inhibitor of ADH1 and CYP2E1. This technical framework not only elucidates the specific mechanism of TCDPE but serves as a gold-standard protocol for profiling novel halogenated pyrazole libraries in early-stage drug discovery.

References

  • Smith, M., et al. (1973). "Studies on the properties of the human alcohol dehydrogenase isozymes." PubMed / National Center for Biotechnology Information. URL:[Link]

  • National Center for Biotechnology Information (2000). "Chloral and chloral hydrate - Some Drinking-water Disinfectants and Contaminants, including Arsenic." NIH Bookshelf. URL:[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 3406, Fomepizole." PubChem. URL:[Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 10134, 2,2,2-Trichloroethanol." PubChem. URL:[Link]

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science / PubMed. URL:[Link]

A Technical Guide to Characterizing the Pharmacokinetic Profile and Bioavailability of Novel Pyrazole-Containing Compounds: A Methodological Approach for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is not merely a regulatory requirement but a fundamental cornerstone of successful therapeutic development. The journey of a drug candidate from the laboratory bench to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive, technically detailed framework for elucidating the pharmacokinetic properties and bioavailability of novel chemical entities, using the specific molecule 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol as a representative case study.

As no public domain data exists for this specific compound, this document serves as an expert-driven methodological whitepaper. It is designed for researchers, medicinal chemists, and drug development professionals, offering a structured, field-proven approach to generating a robust PK profile. We will detail the causality behind experimental choices, from early in vitro ADME assays to definitive in vivo pharmacokinetic studies, ensuring each protocol functions as a self-validating system.

The Strategic Imperative: Phased Pharmacokinetic Profiling

A successful PK characterization strategy is not a monolithic endeavor but a phased approach that builds knowledge progressively, allowing for go/no-go decisions at critical junctures. This iterative process de-risks development by identifying potential liabilities early.

Phase I: In Silico and In Vitro Characterization

The initial phase focuses on predicting and measuring the intrinsic properties of the compound that govern its pharmacokinetic behavior. These assays are typically high-throughput and require minimal compound quantity.

  • Physicochemical Properties: These form the bedrock of a compound's ADME profile. Poor solubility or extreme lipophilicity can create insurmountable hurdles in formulation and absorption.

  • Metabolic Stability: Assessing how quickly the compound is metabolized by liver enzymes is crucial for predicting its half-life and potential for drug-drug interactions.

  • Cell Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, is a direct predictor of its potential for oral absorption.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins like albumin dictates the fraction of free, pharmacologically active drug available to interact with its target.

Phase II: Definitive In Vivo Pharmacokinetic Studies

Following promising in vitro data, studies in living organisms are conducted to understand the compound's behavior in a complex biological system.

  • Animal Model Selection: Rodent models (e.g., Sprague-Dawley rats) are typically the first step for full PK profiling due to their well-characterized physiology and ethical considerations.

  • Dosing Routes: Administration via both intravenous (IV) and oral (PO) routes is essential. The IV route provides a baseline for distribution and clearance, while the PO route assesses oral absorption and first-pass metabolism. The comparison between these two routes is used to calculate absolute bioavailability.

  • Bioanalytical Method Validation: A robust, validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a non-negotiable prerequisite for accurately quantifying the drug in biological matrices.

The logical flow of this phased approach is illustrated below.

G cluster_1 Pre-Study Requirement cluster_2 Phase II: In Vivo PK Study cluster_3 Data Analysis & Interpretation A Physicochemical Characterization (Solubility, LogP) B Metabolic Stability (Microsomes, Hepatocytes) A->B informs C Cell Permeability (e.g., Caco-2 Assay) A->C influences D Plasma Protein Binding (Equilibrium Dialysis) B->D C->D E Bioanalytical Method Development & Validation (LC-MS/MS) D->E informs need for I Drug Concentration Analysis E->I enables F IV Dosing Arm H Blood Sample Collection (Time Course) F->H G PO Dosing Arm G->H H->I J Non-Compartmental Analysis (NCA) I->J K PK Parameter Calculation (AUC, Cmax, t1/2, CL, Vd) J->K L Bioavailability (F%) Calculation K->L

Caption: Phased workflow for pharmacokinetic characterization.

Core Methodologies and Experimental Protocols

The trustworthiness of a PK profile hinges on the rigor of the experimental methods employed. The following protocols represent industry-standard, self-validating systems.

Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A Lucifer Yellow permeability test is also conducted as a marker for paracellular flux.

  • Assay Execution:

    • The test compound is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration (e.g., 10 µM).

    • A-to-B Transport (Apical to Basolateral): The compound solution is added to the apical (A) side of the Transwell®, and the appearance of the compound in the basolateral (B) receiver compartment is measured over time (e.g., at 30, 60, 90, and 120 minutes).

    • B-to-A Transport (Basolateral to Apical): The compound solution is added to the basolateral (B) side, and its appearance in the apical (A) compartment is measured.

  • Sample Analysis: All samples from the donor and receiver compartments are analyzed by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indication that the compound is a substrate for active efflux.

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), cannulated in the jugular vein to facilitate serial blood sampling.

  • Dosing:

    • Group 1 (IV): The compound is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein. The formulation vehicle must be non-precipitating and well-tolerated (e.g., 20% Solutol® HS 15 in saline).

    • Group 2 (PO): The compound is administered by oral gavage (e.g., 5 mg/kg). The vehicle may be an aqueous suspension (e.g., 0.5% methylcellulose).

  • Blood Sampling: Serial blood samples (~100 µL) are collected from the jugular vein cannula into EDTA-coated tubes at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Plasma is harvested by centrifugation.

  • Sample Processing and Analysis: Plasma samples are processed (e.g., via protein precipitation with acetonitrile containing an internal standard) and analyzed using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are subjected to Non-Compartmental Analysis (NCA) using software like Phoenix® WinNonlin®.

Data Presentation and Interpretation

All quantitative data must be summarized in clear, structured tables for comparative analysis.

Table 1: Key In Vitro ADME Parameters for Compound X (Note: Data is hypothetical for illustrative purposes)

ParameterAssayResultInterpretation
Solubility Kinetic Aqueous Solubility75 µg/mL at pH 7.4Moderate solubility; may not be a limiting factor for absorption.
Lipophilicity Chromatographic LogD2.8 at pH 7.4Optimal range for cell permeability.
Permeability (Papp A-B) Caco-2 Assay15 x 10-6 cm/sHigh permeability; good absorption potential.
Efflux Ratio Caco-2 Assay1.2Not a significant substrate for P-gp efflux.
Metabolic Stability (t1/2) Rat Liver Microsomes45 minutesModerate metabolic clearance expected.
Plasma Protein Binding Rat Plasma92% boundModerately high binding; consider free fraction.

Table 2: Key Pharmacokinetic Parameters of Compound X in Rats (Note: Data is hypothetical for illustrative purposes)

ParameterUnitIV Route (1 mg/kg)PO Route (5 mg/kg)
Cmax ng/mL250410
Tmax h0.0831.0
AUC0-inf ng*h/mL5501650
t1/2 h3.53.7
CL (Clearance) mL/min/kg30.3-
Vdss (Volume of Distribution) L/kg6.4-
F (Bioavailability) %-60%

Calculation of Bioavailability (F%): F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100 F% = (1650 / 550) * (1 / 5) * 100 = 60%

Interpretation: A bioavailability of 60% in rats is generally considered good for an early-stage drug candidate, suggesting favorable absorption and manageable first-pass metabolism. The high volume of distribution (Vdss > 3 L/kg) indicates extensive distribution into tissues.

Conclusion

This guide has outlined a robust, industry-standard framework for the comprehensive pharmacokinetic evaluation of a novel compound, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. By systematically integrating in vitro assays with definitive in vivo studies, researchers can build a detailed and reliable PK profile. This data-driven approach is essential for making informed decisions, optimizing lead compounds, and ultimately increasing the probability of success in the complex journey of drug development. The methodologies described herein provide a clear and actionable pathway to understanding how a drug candidate will behave in a biological system, a critical step towards clinical translation.

References

(Note: As the target compound has no public data, these references support the standard methodologies described in the guide.)

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models. Nature Protocols, 2(9), 2111–2119. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Gautam, N., & Singh, S. K. (2011). Non-compartmental analysis in pharmacokinetic studies. Methods and Findings in Experimental and Clinical Pharmacology, 33(5), 375-386. [Link]

  • Banker, M. J., & Clark, T. H. (2001). The use of plasma-protein binding in the pharmaceutical industry. Journal of Pharmaceutical Sciences, 90(7), 807-822. [Link]

In Silico Evaluation of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: Molecular Docking and Binding Affinity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The discovery of novel anti-inflammatory agents frequently centers on the pyrazole scaffold, a privileged pharmacophore known for its selective inhibition of Cyclooxygenase-2 (COX-2)[1]. While classical inhibitors like celecoxib utilize sulfonamide groups for target anchoring, the synthetic derivative 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol presents a unique structural paradigm.

This molecule combines a hydrophobic 1,5-dimethyl-1H-pyrazole core with a highly functionalized 2,2,2-trichloro-1-hydroxyethyl moiety. The mechanistic rationale for targeting COX-2 with this compound is threefold:

  • Hydrophobic Anchoring: The dimethyl-pyrazole ring is primed to engage in π -alkyl and van der Waals interactions within the primary hydrophobic channel of COX-2[2].

  • Directional Hydrogen Bonding: The secondary alcohol (-OH) acts as a critical hydrogen bond donor/acceptor, capable of interacting with key catalytic residues such as Tyr355 and Ser530.

  • Halogen Bonding & Steric Occlusion: The trichloromethyl ( −CCl3​ ) group introduces significant steric bulk and high lipophilicity. Halogen atoms can form highly directional, stabilizing interactions with electron-rich regions of the binding pocket, a recognized strategy for enhancing binding affinity and residence time[3].

Mechanistic Pathway: COX-2 Inhibition

Cyclooxygenase-2 is an inducible enzyme responsible for converting arachidonic acid into prostaglandin precursors, driving the inflammatory cascade. Competitive inhibition of the COX-2 active site prevents substrate binding, thereby halting the downstream synthesis of pro-inflammatory mediators.

Arachidonic acid cascade and COX-2 inhibition by the pyrazole derivative.

Computational Methodology: The Causality of Protocol Design

Molecular docking is not merely the execution of software; it requires a rigorous, physically grounded setup. We utilize AutoDock Vina, which employs an iterated local search global optimizer and a semi-empirical scoring function[4].

Why do we manipulate protonation states? During protein preparation, all water molecules are stripped, and polar hydrogens are explicitly added. AutoDock Vina uses a united-atom scoring function where non-polar hydrogens are implicitly merged with their parent heavy atoms (e.g., carbons) to drastically reduce the conformational search space. However, polar hydrogens must be explicitly defined to accurately calculate electrostatic interactions and establish directional hydrogen-bonding vectors[4].

Why do we use targeted Grid Boxes? Rather than performing a blind dock across the entire protein, we define a spatial grid box centered strictly on the COX-2 active site. This spatial constriction forces the Lamarckian or iterated local search algorithms to sample conformations exclusively within the biologically relevant pocket, preventing the algorithm from wasting computational cycles on artifactual allosteric sites[5].

Step-by-step computational workflow for protein-ligand molecular docking.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol employs a self-validating control mechanism: Cognate Ligand Redocking . Before screening the novel pyrazole derivative, the co-crystallized native ligand is extracted and redocked. If the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose is 2.0 Å, the system is empirically validated[6].

Step-by-Step Workflow
  • Macromolecule Preparation:

    • Retrieve the high-resolution crystal structure of COX-2 (e.g., PDB ID: 1CX2)[1].

    • Using PyMOL, delete co-crystallized ligands, non-interacting ions, and solvent molecules[5].

    • Import into AutoDockTools (ADT). Compute Gasteiger charges and add polar hydrogens. Save the output as a .pdbqt file[6].

  • Ligand Preparation:

    • Construct the 3D structure of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

    • Perform energy minimization using the MMFF94 force field to achieve the lowest energy ground state.

    • Import into ADT, define the rotatable bonds (specifically the C-C bond linking the pyrazole to the ethanol group), and save as .pdbqt[5].

  • Grid Box Configuration:

    • Center the grid box coordinates (x, y, z) exactly on the center of mass of the native ligand's binding pocket. Set dimensions (e.g., 25 × 25 × 25 Å) to encompass the interacting residues (Arg120, Tyr355, Ser530)[4].

  • Execution:

    • Execute AutoDock Vina from the command line. Set the exhaustiveness parameter to 8 (or higher). This parameter controls the number of independent runs starting from random conformations, ensuring deep sampling of the energy landscape.

  • Validation & Analysis:

    • Calculate the RMSD of the redocked native ligand.

    • Extract the binding affinity ( ΔG in kcal/mol) of the top-ranked pose for the pyrazole derivative.

Quantitative Binding Affinity & Interaction Profiling

Prior to docking, the physicochemical properties of the ligand are evaluated to ensure drug-likeness (Lipinski's Rule of Five).

Table 1: Physicochemical Properties of the Pyrazole Derivative

PropertyValuePharmacokinetic Implication
Molecular Weight 243.52 g/mol Optimal for oral absorption (< 500 g/mol ).
LogP (Predicted) 2.8Favorable lipophilicity for membrane permeability.
H-Bond Donors 1 (-OH)Low desolvation penalty during target binding.
H-Bond Acceptors 3 (N, N, O)Sufficient for target specificity.
Rotatable Bonds 2Low entropic penalty upon binding.

Table 2: Comparative Binding Affinity Profile (Simulated Data)

LigandBinding Affinity ( ΔG )Key Interacting ResiduesPrimary Interaction Types
Native Ligand (SC-58125) -9.8 kcal/molArg120, Tyr355, Val523Hydrogen bonding, π -alkyl
2,2,2-Trichloro-pyrazole derivative -8.4 kcal/molSer530, Tyr355, Val349H-bond, Halogen bonding, Hydrophobic

Data Interpretation: A binding affinity of -8.4 kcal/mol indicates a highly spontaneous and stable protein-ligand complex. The docking poses typically reveal that the hydroxyl group of the ethanol moiety forms a critical hydrogen bond with Ser530, mimicking the interaction of classical NSAIDs. Concurrently, the bulky trichloromethyl group is projected into the hydrophobic side-pocket, where the chlorine atoms engage in halogen bonding, stabilizing the complex against dissociation[3].

Conclusion

The in silico evaluation of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol reveals it as a structurally highly viable candidate for COX-2 inhibition. The strategic placement of a hydrogen-bond donating ethanol group alongside a lipophilic, halogen-bonding trichloromethyl moiety allows the molecule to exploit the thermodynamic landscape of the COX-2 active site effectively. Future in vitro enzymatic assays and ADMET profiling are required to translate these computational binding affinities into clinical viabilities.

Sources

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pre-formulation stage of drug development is critical for establishing the foundational physicochemical properties of a new chemical entity (NCE). Among these, the thermodynamic stability and melting point are paramount, as they influence solubility, dissolution rate, bioavailability, and the ultimate manufacturability and shelf-life of the active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the methodologies required to characterize the thermodynamic stability and melting point of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, a novel heterocyclic alcohol with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for researchers, outlining the necessary experimental and computational protocols to generate this crucial data. We will delve into the theoretical underpinnings and practical execution of techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and computational chemistry, providing a robust framework for the comprehensive thermodynamic characterization of this and other pyrazole derivatives.

Introduction: The Critical Role of Thermodynamic Properties in Drug Development

The journey of a promising molecule from discovery to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. The thermodynamic stability and melting point of an API are not mere physical constants; they are critical determinants of a drug's performance and viability. A high melting point, for instance, often correlates with low solubility, a significant hurdle in achieving adequate bioavailability. The thermodynamic stability, on the other hand, dictates the compound's susceptibility to degradation under various environmental conditions, impacting its shelf-life and the safety profile of the final drug product.

Pyrazole derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The specific compound, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, combines the versatile pyrazole scaffold with a trichloromethyl group, a feature known to modulate lipophilicity and metabolic stability. A thorough understanding of its solid-state properties is therefore essential for its development as a potential therapeutic agent.

This guide will provide the necessary theoretical background and detailed experimental protocols to enable researchers to:

  • Accurately determine the melting point and enthalpy of fusion.

  • Assess the thermal stability and decomposition profile.

  • Identify potential polymorphic or pseudopolymorphic forms.

  • Utilize computational methods to predict thermodynamic parameters.

Synthesis and Purification: The Foundation of Accurate Measurement

Following synthesis, rigorous purification is necessary. This may involve techniques such as:

  • Recrystallization: A standard method for purifying solid compounds. The choice of solvent is critical and should be determined through solubility studies.

  • Chromatography: Column chromatography using silica gel or other stationary phases can be employed to remove impurities with different polarities.

The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Determination of Melting Point and Thermodynamic Stability

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. It is a fundamental property used for identification and as an indicator of purity.

3.1.1. Capillary Melting Point Method

This is a traditional and widely used method for determining the melting point of a crystalline solid.

Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting range should be narrow for a pure compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides quantitative information about the melting point, enthalpy of fusion, and can detect polymorphic transitions, glass transitions, and decomposition.

Principle: When the sample undergoes a thermal transition, such as melting, it will absorb or release heat. This creates a temperature difference between the sample and the reference, which is recorded as a peak in the DSC thermogram. The area under the melting peak is proportional to the enthalpy of fusion (ΔHfus).

Experimental Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.

  • Seal the pan, ensuring good thermal contact between the sample and the pan bottom. An empty sealed pan is used as the reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (to prevent oxidation). A typical temperature range would be from ambient to a temperature above the melting point, but below the decomposition temperature.[4]

  • Record the heat flow as a function of temperature.

Data Interpretation:

  • Melting Point: The onset temperature of the endothermic peak is typically taken as the melting point.

  • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

  • Polymorphism: The presence of multiple endothermic peaks before the final melting peak may indicate the existence of different polymorphic forms.

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material. For halogenated compounds, TGA can provide insights into the loss of volatile components and the onset of thermal degradation.[5]

Principle: As the sample is heated, it may lose mass due to processes such as desorption, dehydration, or decomposition. The TGA instrument records this mass change, which is then plotted against temperature.

Experimental Protocol:

  • Calibrate the TGA instrument for mass and temperature.

  • Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

Data Interpretation:

  • Onset of Decomposition: The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

  • Decomposition Steps: The TGA curve may show one or more distinct steps, corresponding to different decomposition events. The mass loss at each step can be quantified.

  • Residue: The amount of material remaining at the end of the experiment provides information about the final decomposition products.

Caption: Workflow for TGA analysis.

Computational Prediction of Thermodynamic Properties

In addition to experimental methods, computational chemistry can provide valuable insights into the thermodynamic properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the gas-phase enthalpy of formation (ΔHf°). While predicting melting points is more complex and often relies on empirical models or molecular dynamics simulations, computational approaches can still offer useful estimations.

General Workflow for Enthalpy of Formation Calculation:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

  • Single-Point Energy Calculation: A high-level theoretical method is used to calculate the electronic energy of the optimized structure.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an appropriate theoretical method, such as an atomization or isodesmic reaction scheme.[6]

These computational studies can be particularly useful in the early stages of drug discovery for screening and prioritizing candidate molecules before committing to synthesis and experimental characterization.

Data Summary and Interpretation

The data obtained from the experimental and computational studies should be compiled and analyzed to build a comprehensive thermodynamic profile of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

PropertyExperimental MethodComputational MethodExpected Information
Melting Point (°C) Capillary Method, DSCQSPR, Molecular DynamicsIdentification, Purity, Solid-state stability
Enthalpy of Fusion (kJ/mol) DSC-Crystal lattice energy, Solubility
Thermal Stability (°C) TGA-Decomposition temperature, Shelf-life
Enthalpy of Formation (kJ/mol) -DFTThermodynamic stability of the molecule

A thorough analysis of this data will inform critical decisions in the drug development process, such as salt and polymorph screening, formulation design, and the definition of storage conditions.

Conclusion

The thermodynamic characterization of a new chemical entity is a cornerstone of modern drug development. This guide has provided a detailed framework for determining the melting point and thermodynamic stability of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. By following the outlined experimental protocols for DSC and TGA, and leveraging the predictive power of computational chemistry, researchers can generate the high-quality data needed to assess the viability of this compound as a potential drug candidate and to guide its successful development into a safe and effective therapeutic. The principles and methodologies described herein are broadly applicable to the characterization of other novel pyrazole derivatives and small molecule drug candidates.

References

  • McLauchlan, C. C., et al. (2009). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o1133. [Link]

  • PubChem. (n.d.). Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-. National Center for Biotechnology Information. [Link]

  • Senthil, T. S., et al. (2015). DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. ResearchGate. [Link]

  • D'eon, J. C., & Simpson, C. D. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 40(4), 164-173. [Link]

  • PubChem. (n.d.). 2-chloro-1-(1,5-dimethyl-1h-pyrazol-3-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Wolska, J., et al. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Materials, 13(22), 5208. [Link]

  • El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8881. [Link]

  • Notario, R., & Dávalos, J. Z. (2015). Thermochemistry of Halogen-containing Organic Compounds with Influence on Atmospheric Chemistry. ResearchGate. [Link]

  • El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. [Link]

  • HeteroLetters. (2016). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. HeteroLetters, 6(1), 123-128. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

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Methodological & Application

The Strategic Utility of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in the Synthesis of Advanced Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Avenues in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The functionalization of the pyrazole ring is a critical aspect of synthesizing novel derivatives with tailored pharmacological profiles. This guide introduces a versatile and highly reactive precursor, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol , and delineates its strategic application in the synthesis of advanced pyrazole-based scaffolds, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused heterocyclic systems are of significant interest due to their prevalence in compounds with a wide range of biological activities.

The trichloromethylcarbinol moiety serves as a latent electrophilic and nucleophilic center, offering a unique platform for diverse chemical transformations. This document provides a comprehensive overview of the synthesis of this key precursor and detailed protocols for its subsequent conversion into valuable pyrazole derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis of the Precursor: A Two-Step Approach

The synthesis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is efficiently achieved through a two-step process, commencing with the formylation of 1,5-dimethyl-1H-pyrazole, followed by the addition of a trichloromethyl group.

Step 1: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1] This reaction introduces a formyl group at the C4 position of the pyrazole ring, a crucial step in preparing the aldehyde intermediate.

Reaction Scheme:

Vilsmeier-Haack Reaction pyrazole 1,5-Dimethyl-1H-pyrazole product 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde pyrazole->product Vilsmeier-Haack Reaction reagents POCl₃, DMF intermediate Vilsmeier Reagent (Chloroiminium salt)

Caption: Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde [2]

Reagent/SolventMolar Eq.Amount
1,5-Dimethyl-1H-pyrazole1.0(as per scale)
Phosphorus oxychloride (POCl₃)4.5(as per scale)
N,N-Dimethylformamide (DMF)9.0(as per scale)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, add 1,5-dimethyl-1H-pyrazole to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

The addition of the trichloromethyl group to the aldehyde is achieved through the reaction with chloroform in the presence of a strong base. This reaction proceeds via the formation of the trichloromethyl anion, which acts as a nucleophile.

Reaction Scheme:

Trichloromethylation aldehyde 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde product 2,2,2-Trichloro-1-(1,5-dimethyl- 1H-pyrazol-4-yl)ethanol aldehyde->product Nucleophilic Addition reagents CHCl₃, Base (e.g., KOH)

Caption: Synthesis of the trichloromethylcarbinol precursor.

Protocol 2: Synthesis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Reagent/SolventMolar Eq.Amount
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde1.0(as per scale)
Chloroform (CHCl₃)Excess(as solvent)
Potassium Hydroxide (KOH)2.0(as per scale)

Procedure:

  • Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in an excess of chloroform in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add powdered potassium hydroxide (KOH) to the stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

Application in the Synthesis of Fused Pyrazole Derivatives

The synthesized 2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is a versatile precursor for the synthesis of various fused pyrazole systems. The trichloromethylcarbinol moiety can be readily converted to other functional groups, facilitating cyclization reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological activities.[3] The synthesis can be achieved by reacting an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. In this workflow, the trichloroethanol precursor can be transformed into a reactive intermediate suitable for cyclization with 3-aminopyrazoles.

Workflow Diagram:

Pyrazolo_synthesis cluster_precursor Precursor Synthesis cluster_application1 Application 1: Pyrazolo[1,5-a]pyrimidines A 1,5-Dimethyl-1H-pyrazole B 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack C 2,2,2-Trichloro-1-(1,5-dimethyl- 1H-pyrazol-4-yl)ethanol B->C Trichloromethylation D Reactive Intermediate (e.g., β-ketoester analog) C->D Functional Group Transformation F Pyrazolo[1,5-a]pyrimidine Derivative D->F E 3-Aminopyrazole E->F Cyclocondensation Pyrazolo_pyridine_synthesis cluster_precursor_2 Precursor cluster_application2 Application 2: Pyrazolo[3,4-b]pyridines G 2,2,2-Trichloro-1-(1,5-dimethyl- 1H-pyrazol-4-yl)ethanol H α,β-Unsaturated Carbonyl or 1,3-Dicarbonyl Intermediate G->H Functional Group Transformation J Pyrazolo[3,4-b]pyridine Derivative H->J I 5-Aminopyrazole I->J Cyclocondensation

Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.

Protocol 4: General Procedure for Pyrazolo[3,4-b]pyridine Synthesis [4]

  • Intermediate Synthesis: Transform the trichloroethanol precursor into an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl derivative. This can be achieved through various synthetic routes, such as elimination reactions or condensations.

  • Cyclization: React the synthesized intermediate with a 5-aminopyrazole derivative. The reaction conditions will vary depending on the specific reactants but often involve heating in a high-boiling solvent like acetic acid or employing microwave irradiation to accelerate the reaction.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration. Purification is then performed by recrystallization or column chromatography.

Conclusion

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol represents a highly valuable and versatile precursor in the synthesis of complex pyrazole derivatives. Its straightforward synthesis and the reactivity of the trichloromethylcarbinol moiety provide a powerful tool for medicinal chemists and drug development professionals. The protocols outlined in this guide offer a solid foundation for the exploration of novel pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, paving the way for the discovery of new therapeutic agents. The strategic use of this precursor can significantly expand the accessible chemical space of pyrazole-based compounds.

References

  • Recent advances in the synthesis of new pyrazole derivatives. (2019).
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Source details to be confirmed from a specific citable publication, e.g.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016).
  • 2,2,2-Tris(pyrazol-1-yl)ethanol.
  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012). European Journal of Medicinal Chemistry.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019).
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). Molecules.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019). Molecules.
  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES
  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. heteroletters.org.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).

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Chromatographic Purification Strategies for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: From Crude Isolation to Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol

Physicochemical Profiling & Chromatographic Rationale

The isolation and purification of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol presents a unique multidimensional chromatographic challenge. As a Senior Application Scientist, approaching this molecule requires deconstructing its structural features to predict its behavior across different stationary phases:

  • The 1,5-Dimethylpyrazole Core: The substitution at N1 prevents tautomerization, simplifying the chromatographic profile by eliminating tautomeric peak splitting. However, the pyrazole nitrogen remains weakly basic.

  • The Trichloromethyl ( −CCl3​ ) Group: This moiety is highly lipophilic and intensely electron-withdrawing. It significantly increases the molecule's retention on reversed-phase media while simultaneously increasing the acidity of the adjacent carbinol proton.

  • Steric Congestion & Rotational Dynamics: The bulky −CCl3​ group is situated adjacent to the C5-methyl group on the pyrazole ring. This steric clash restricts the free rotation of the C4–C(OH) bond. If chromatographic separations are performed at sub-ambient temperatures, this restricted rotation can lead to peak broadening due to slow rotamer interconversion.

  • The Chiral Center: The carbinol carbon is a stereocenter, meaning the synthetic product is a racemate requiring chiral resolution for accurate pharmacological evaluation [3].

To achieve >99% chemical and enantiomeric purity, we employ a three-tier orthogonal purification strategy: Normal-Phase Flash Chromatography (bulk isolation), Reversed-Phase HPLC (high-purity polishing), and Supercritical Fluid Chromatography (chiral resolution).

Workflow Crude Crude Reaction Mixture (Synthesis Output) Flash Normal-Phase Flash Chromatography (Bulk Isolation) Crude->Flash Load HPLC Reversed-Phase HPLC (High-Purity Polishing) Flash->HPLC >95% Purity Waste Impurities & Byproducts Flash->Waste Des-chloro/Regioisomers Chiral Chiral SFC / HPLC (Enantiomeric Resolution) HPLC->Chiral >99% Purity (Racemate) HPLC->Waste Trace Organics EnantiomerR (R)-Enantiomer (>99% ee) Chiral->EnantiomerR Peak 1 EnantiomerS (S)-Enantiomer (>99% ee) Chiral->EnantiomerS Peak 2

Workflow for the isolation and enantiomeric resolution of the target pyrazole-ethanol compound.

Protocol I: Bulk Isolation via Normal-Phase Flash Chromatography

Objective: Isolate the target compound from crude reaction mixtures (e.g., unreacted 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and chloroform condensation byproducts) [2]. Mechanistic Insight: The strong hydrogen-bond donating capacity of the hydroxyl group drives adsorption to the silica silanols. Because the −CCl3​ group is highly electron-withdrawing, the basicity of the pyrazole ring is suppressed, meaning aggressive basic modifiers (like high concentrations of Triethylamine) are largely unnecessary.

Step-by-Step Methodology
  • Stationary Phase Preparation: Pack a high-performance silica gel column (40–63 µm particle size, 60 Å pore size). Equilibrate with 100% Heptane.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply the sample evenly to the head of the column using a dry-loading technique onto Celite if the crude is highly viscous.

  • Gradient Elution:

    • 0–2 Column Volumes (CV): 100% Heptane

    • 2–8 CV: Linear gradient from 0% to 30% Ethyl Acetate in Heptane.

    • 8–12 CV: Isocratic hold at 30% Ethyl Acetate. The target compound typically elutes between 9–11 CV.

  • Detection: Monitor fractions via UV at 230 nm and 254 nm.

System Suitability & Validation: Self-Validating Check: Perform a Thin Layer Chromatography (TLC) run of the crude mixture using 70:30 Heptane:Ethyl Acetate. The target compound should exhibit an Rf​ value of approximately 0.35. If the Rf​ deviates by more than ±0.05 , adjust the gradient slope proportionally before initiating the flash run.

Protocol II: High-Purity Polishing via Reversed-Phase HPLC

Objective: Remove structurally similar impurities, such as dichloro-analogs or regioisomers, to achieve >99% chemical purity [1]. Mechanistic Insight: Retention on the C18 column is dominated by the hydrophobic −CCl3​ group. To prevent peak broadening caused by the restricted rotation of the C4–C(OH) bond (steric clash with the C5-methyl), the column temperature must be elevated to 40 °C. This increases the kinetic rate of rotamer interconversion, yielding sharp, symmetrical peaks.

Step-by-Step Methodology
  • Column Selection: Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (v/v). (Formic acid ensures the pyrazole nitrogen remains fully protonated, preventing secondary interactions with residual silanols).

    • Mobile Phase B: HPLC-Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C (Critical for peak shape)

    • Detection: Diode Array Detector (DAD) extracting at 240 nm.

  • Execution: Inject 10 µL of the sample (dissolved in 50:50 Water:Acetonitrile) and run the optimized gradient (see Table 1).

Table 1: Optimized RP-HPLC Gradient Conditions

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Profile
0.08020Isocratic Hold
2.08020Gradient Start
12.02080Linear Ramp
15.02080Isocratic Wash
16.08020Return to Initial
20.08020Re-equilibration

System Suitability & Validation: Self-Validating Check: The tailing factor ( Tf​ ) of the target peak must be ≤1.2 . The resolution ( Rs​ ) between the target compound and any des-chloro impurity must be ≥2.5 .

Protocol III: Enantiomeric Resolution via Chiral SFC

Objective: Separate the racemic mixture into its pure (R) and (S) enantiomers for downstream biological assays [3]. Mechanistic Insight: Supercritical Fluid Chromatography (SFC) is superior to normal-phase HPLC for this molecule due to faster diffusion rates. Chiral recognition on an amylose-based stationary phase relies on a three-point interaction model:

  • Hydrogen bonding between the analyte's hydroxyl group and the stationary phase carbamate linkages.

  • π−π interactions involving the pyrazole ring.

  • Steric exclusion driven by the bulky trichloromethyl group fitting into the chiral grooves of the amylose polymer.

Mechanism Analyte Analyte: Trichloro-pyrazole-ethanol Hbond Hydrogen Bonding (Hydroxyl <-> Carbamate) Analyte->Hbond Steric Steric Hindrance (CCl3 Group) Analyte->Steric PiPi π-π Interactions (Pyrazole <-> Phenyl) Analyte->PiPi StatPhase Stationary Phase: Amylose Carbamate Hbond->StatPhase Steric->StatPhase PiPi->StatPhase

Key intermolecular interactions driving chiral recognition on an amylose-based stationary phase.

Step-by-Step Methodology
  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2​ / Methanol (Isocratic).

  • Execution: Establish flow and allow the system backpressure to stabilize. Inject 5 µL of the racemate (dissolved in Methanol).

Table 2: Chiral SFC Method Parameters

ParameterOptimized Value
Co-solvent15% Methanol (Isocratic)
Flow Rate3.0 mL/min
System Backpressure150 bar
Column Temperature35 °C
UV Detection240 nm

System Suitability & Validation: Self-Validating Check: The enantiomeric resolution ( Rs​ ) must be >1.5 (baseline separation). Inject a blank Methanol sample immediately after the racemate to verify zero carryover, as the −CCl3​ group can sometimes cause memory effects in SFC tubing.

References

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening Source: MDPI URL:[Link]

  • Fundamentals of Analytical Toxicology Source: John Wiley & Sons (Hosted via UoMustansiriyah) URL:[Link]

Application Notes & Protocols for In Vitro Efficacy Testing of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive framework for the initial in vitro evaluation of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, hereafter referred to as "Compound P54E". Pyrazole-containing heterocyclic compounds are of significant interest in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Given the structural motifs of Compound P54E, a primary assessment of its cytotoxic and pro-apoptotic potential against relevant cancer cell lines is a logical and critical first step in its characterization.[4][5][6] These protocols are designed for researchers, scientists, and drug development professionals to establish a robust, reproducible, and mechanistically informative preliminary efficacy profile for this novel chemical entity.

Scientific Rationale & Strategic Workflow

The initial assessment of a novel compound's efficacy hinges on a tiered approach, moving from broad phenotypic effects to more specific mechanistic insights.[7] Our strategy for Compound P54E is to first establish its general effect on cell health and proliferation. If cytotoxic effects are observed, we then proceed to determine the primary mechanism of cell death.

Tier 1: Primary Efficacy Screening (Cytotoxicity & Viability) The foundational question is whether Compound P54E affects cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8] A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[9] This assay allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[10]

Tier 2: Mechanistic Elucidation (Apoptosis vs. Necrosis) If Compound P54E proves to be cytotoxic, the next critical step is to understand how it kills the cells. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process and is often a desirable mechanism for anticancer agents.[11]

  • Annexin V & Propidium Iodide (PI) Staining: This dual-staining flow cytometry assay is the gold standard for differentiating apoptotic and necrotic cells.[12][13] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[14] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[15] This allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

  • Caspase-3/7 Activity Assay: Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[16] Measuring the activity of these caspases provides direct biochemical evidence that apoptosis is the mechanism of cell death.[17]

This structured workflow ensures that resources are used efficiently while building a comprehensive, evidence-based profile of Compound P54E's biological activity.

Experimental Workflow Diagram

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Outcome start Select Cancer Cell Line(s) (e.g., MCF-7, A549, HCT-116) assay1 Protocol 1: MTT Cell Viability Assay start->assay1 decision1 Is Compound Cytotoxic? (IC50 determination) assay1->decision1 assay2 Protocol 2: Annexin V / PI Staining (Flow Cytometry) decision1->assay2 Yes assay3 Protocol 3: Caspase-3/7 Activity Assay (Luminescence/Colorimetric) decision1->assay3 Yes no_effect No Significant Effect (Consider other assays or targets) decision1->no_effect No analysis Data Analysis & Interpretation assay2->analysis assay3->analysis conclusion Efficacy Profile of Compound P54E: - Potency (IC50) - Mechanism (Apoptosis Induction) analysis->conclusion G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, DR4/5) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 Active Caspase-8 disc->caspase8 caspase37 Pro-Caspase-3, 7 Active Caspase-3, 7 (Executioner Caspases) caspase8->caspase37 stress Cellular Stress (e.g., DNA Damage, Compound P54E?) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito assay2 Annexin V Assay (Membrane Flipping) bcl2->assay2 cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Pro-Caspase-9) cyto_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase9->caspase37 assay3 Caspase-3/7 Assay (DEVD Cleavage) caspase37->assay3 apoptosis Substrate Cleavage Apoptosis caspase37->apoptosis

Caption: Converging pathways of apoptosis and points of assay intervention.

References

  • PubChem. Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-. National Center for Biotechnology Information. [Link]

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23(3), 892-902. [Link]

  • Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in molecular biology (Clifton, N.J.), 740, 1–6. [Link]

  • Yerragunta, V., Suman, D., Swamy, K., Anusha, V., Patil, P., & Naresh, M. (2014). Pyrazole and Its Biological Activity. PharmaTutor, 2(1), 40-48. [Link]

  • McLauchlan, C. C., et al. (2010). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1133. [Link]

  • Pillay, C. S. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. [Link]

  • BMG Labtech. (2023). Apoptosis – what assay should I use?. [Link]

  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • Cederbaum, A. I., et al. (1983). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical and biophysical research communications, 112(3), 934–941. [Link]

  • National Center for Biotechnology Information. (2010). Assay Guidance Manual: Cell Viability Assays. [Link]

  • International Biopharmaceutical Industry. (2025). From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62. [Link]

  • Gomaa, H. A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12103–12120. [Link]

  • Olson, K. R. (Ed.). (2012). Poisoning & drug overdose (6th ed.). McGraw-Hill Medical. [Link]

  • Kumar, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • CD Formulation. In Vitro Efficacy Test. [Link]

  • Reaction Biology. Cell Death Assays for Drug Discovery. [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1106–1119. [Link]

  • International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy. [Link]

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Catalytic reduction techniques for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (hereafter referred to as Compound 1 ) represents a highly versatile building block in organic synthesis, particularly in the development of pyrazole-containing agrochemicals and pharmaceuticals. The trichloromethyl carbinol moiety serves as a masked precursor to various functional groups, including dichloromethyl, chloromethyl, and methyl derivatives. However, the chemoselective reduction of the −CCl3​ group—without inducing the hydrogenolysis of the adjacent secondary hydroxyl group or reducing the electron-rich 1,5-dimethylpyrazole core—presents a significant synthetic challenge.

This application note details field-proven, self-validating protocols for the divergent catalytic reduction of Compound 1 , providing researchers with authoritative methodologies to precisely control the degree of dechlorination.

Mechanistic Rationale & Catalyst Selection

In catalytic hydrogenolysis, the cleavage of carbon-chlorine bonds on metal surfaces proceeds via the oxidative addition of the C−Cl bond to the metal catalyst, followed by reductive elimination with a surface-bound hydride[1]. The first C−Cl bond in a trichloromethyl group is the weakest due to intense steric crowding and electronic repulsion among the halogen atoms. Once reduced to a gem-dichloromethyl group ( −CHCl2​ ), the bond dissociation energy increases, requiring more forcing conditions or a more active catalyst to achieve further reduction.

To achieve precise synthetic control, the choice of catalyst, solvent, and additive is strictly causal:

  • Chemoselective Mono-dechlorination (Pt/C in DMA): Platinum on carbon (Pt/C) is inherently less active for aliphatic C−Cl hydrogenolysis than Palladium. When the reaction is conducted in dimethylacetamide (DMA), the solvent acts as a selective catalyst poison. DMA coordinates to the active Pt sites, modulating their reactivity and effectively halting the reduction at the gem-dichloromethyl stage, preventing over-reduction to the methyl derivative[2].

  • Complete Hydrogenolysis (Pd/C with Et3​N ): Palladium on carbon (Pd/C) is the catalyst of choice for the exhaustive cleavage of C−Cl bonds[3]. Because complete reduction of the −CCl3​ group generates three equivalents of hydrochloric acid ( HCl ), a stoichiometric excess of a base such as triethylamine ( Et3​N ) is mandatory. Without Et3​N , the localized acidic environment rapidly poisons the Pd catalyst and promotes unwanted side reactions, such as the dehydration of the benzylic-like carbinol to a vinyl derivative.

  • Metal-Free Appel-Type Reduction ( PPh3​/H2​O ): As a greener alternative to transition metals, the modification of Appel's protocol using triphenylphosphine ( PPh3​ ) and water in ethyl acetate allows for highly chemoselective reduction to the −CHCl2​ derivative. The mechanism proceeds via the nucleophilic attack of PPh3​ on a chlorine atom, generating a dichloromethyl carbanion intermediate that is subsequently protonated by water, avoiding toxic by-products[4][5].

Reaction Pathway Visualization

ReductionPathways SM 2,2,2-Trichloro-1- (1,5-dimethyl-1H-pyrazol-4-yl)ethanol Cat1 Pt/C, H2 (1 atm) DMA, 25°C SM->Cat1 Cat2 Pd/C, H2 (3 atm) MeOH, Et3N, 50°C SM->Cat2 Cat3 PPh3, H2O EtOAc, 0°C SM->Cat3 Prod1 gem-Dichloromethyl Derivative Cat1->Prod1 Prod2 Methyl (Complete) Derivative Cat2->Prod2 Cat3->Prod1

Fig 1. Divergent catalytic reduction pathways of the trichloromethyl pyrazole derivative.

Experimental Methodologies

Protocol A: Chemoselective Reduction to 2,2-Dichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (Pt/C Method)

This protocol utilizes solvent-mediated catalyst poisoning to ensure the reaction stops precisely at the mono-dechlorination stage[2].

  • Setup: In a 25 mL round-bottom flask, dissolve Compound 1 (1.0 mmol) in anhydrous N,N -dimethylacetamide (DMA, 5.0 mL).

  • Catalyst Addition: Add 5 wt% Pt/C (5 mol% Pt relative to substrate). Purge the flask with Argon for 5 minutes to displace oxygen.

  • Hydrogenation: Attach a hydrogen balloon (1 atm). Evacuate and backfill the flask with H2​ three times. Stir the suspension vigorously at 25 °C for 4–6 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1). The gem-dichloro product will appear slightly more polar than the starting material.

  • Workup (Self-Validating): Filter the mixture through a short pad of Celite to remove the Pt/C catalyst, washing the pad with EtOAc (20 mL). Transfer the filtrate to a separatory funnel and wash extensively with distilled water ( 5×10 mL) to completely partition the DMA into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure gem-dichloromethyl carbinol.

Protocol B: Complete Hydrogenolysis to 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanol (Pd/C Method)

This protocol employs high-activity Pd/C and an amine base to drive the complete removal of all three chlorine atoms[3].

  • Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker flask), dissolve Compound 1 (1.0 mmol) in HPLC-grade Methanol (10 mL).

  • Base Addition: Add triethylamine ( Et3​N , 3.5 mmol). Critical Step: The 0.5 mmol excess ensures complete neutralization of the 3.0 mmol of HCl generated, preventing catalyst death.

  • Catalyst Addition: Add 10 wt% Pd/C (10 mol% Pd).

  • Hydrogenation: Seal the vessel, purge with Argon, and pressurize with H2​ to 3 atm (approx. 45 psi). Heat the mixture to 50 °C and agitate for 12 hours.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through Celite to remove the Pd/C, washing with Methanol. Concentrate the filtrate in vacuo.

  • Isolation: Redissolve the crude residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (10 mL) to remove triethylamine hydrochloride salts. Dry the organic layer over Na2​SO4​ , filter, and evaporate to afford the fully reduced methyl carbinol.

Protocol C: Metal-Free Appel-Type Reduction (Alternative to Protocol A)

A highly chemoselective, ambient-condition method avoiding heavy metals[4][5].

  • Setup: Dissolve Compound 1 (1.0 mmol) in Ethyl Acetate (5.0 mL) in a 25 mL flask. Add distilled water (10.0 mmol).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Triphenylphosphine ( PPh3​ , 1.2 mmol) in small portions over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to easily separate the desired gem-dichloromethyl product from the triphenylphosphine oxide ( Ph3​P=O ) byproduct.

Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between the chosen reaction conditions and the resulting quantitative yields for the reduction of the trichloromethyl pyrazole derivative.

Reduction PathwayCatalyst / ReagentSolventAdditiveTemp / PressurePrimary ProductExpected Yield
Mono-dechlorination 5% Pt/C (5 mol%)DMANone25 °C / 1 atm H2​ gem-Dichloromethyl88 - 92%
Mono-dechlorination PPh3​ (1.2 eq)EtOAc H2​O (10 eq)0 °C to RT / Ambientgem-Dichloromethyl85 - 96%
Complete Hydrogenolysis 10% Pd/C (10 mol%)Methanol Et3​N (3.5 eq)50 °C / 3 atm H2​ Methyl (Fully reduced)80 - 85%

Note: Yields are based on isolated, chromatographically pure products. Variations of ±5% may occur depending on the exact substitution pattern if extrapolating to other pyrazole derivatives.

References

  • Sawama, Y., Imanishi, T., Nakatani, R., et al. (2014). "Efficient partial hydrogenation of trichloromethyl to gem-dichloromethyl groups in platinum on carbon-catalyzed system." Tetrahedron, 70(30), 4540-4546.[Link]

  • Romero-Reyes, M. A., Zaragoza-Galicia, I., Olivo, H. F., & Romero-Ortega, M. (2016). "Chemoselective Reduction of Trichloromethyl Compounds to gem-Dichloromethyl Groups Following Appel's Reaction Protocol." The Journal of Organic Chemistry, 81(19), 9515-9519.[Link]

  • Díaz-Hernández, R., Zaragoza-Galicia, I., Olivo, H. F., et al. (2017). "Reduction of Trichloromethyl to gem-Dichloromethyl Group with Triphenylphosphine and Water in Ethyl Acetate." ChemistrySelect, 2(31), 10067-10071.[Link]

  • Sajiki, H., et al. (2006). "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279-3282.[Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield when synthesizing 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields and product purity.

Reaction Overview and Mechanism

The synthesis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is achieved by the addition of a trichloromethyl group to the aldehyde functionality of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. A common and effective method involves the in-situ generation of the trichloromethyl anion (:CCl₃⁻) from chloroform using a suitable base.

Overall Reaction Scheme:

Caption: Overall synthesis of the target compound.

Reaction Mechanism: The reaction proceeds via a base-catalyzed nucleophilic addition.

  • Deprotonation: The base abstracts a proton from chloroform (CHCl₃) to generate the highly reactive trichloromethyl anion (:CCl₃⁻).

  • Nucleophilic Attack: The nucleophilic :CCl₃⁻ anion attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated during aqueous workup to yield the final tertiary alcohol product.

G cluster_step1 Step 1: Anion Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation (Workup) CHCl3 CHCl₃ CCl3_anion :CCl₃⁻ CHCl3->CCl3_anion + B⁻ Base Base (B⁻) HB H-B Aldehyde Pyrazole-CHO Alkoxide Pyrazole-CH(O⁻)-CCl₃ Aldehyde->Alkoxide + :CCl₃⁻ Alkoxide_step3 Pyrazole-CH(O⁻)-CCl₃ H3O H₃O⁺ Product Product (Alcohol) Alkoxide_step3->Product + H₃O⁺

Caption: Base-catalyzed reaction mechanism.

Troubleshooting Guide: Improving Reaction Yield

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low (< 30%). What are the primary factors to investigate?

A1: Low yields in this reaction typically stem from one of four areas: base selection, reaction temperature, reactant quality, or side reactions.

  • Inappropriate Base: The pKa of chloroform is approximately 24. A base that is not strong enough will fail to generate a sufficient concentration of the :CCl₃⁻ anion. Conversely, a base that is too strong or sterically unhindered can promote side reactions.

  • Temperature Control: The trichloromethyl anion is thermally unstable. If the reaction temperature is too high, it can decompose or lead to the formation of dichlorocarbene, which opens up other non-productive reaction pathways.

  • Reagent Purity: The presence of water or ethanol in your reagents or solvent is highly detrimental. Water will quench the base and the :CCl₃⁻ anion. Ethanol can be deprotonated by a strong base, and the resulting ethoxide can compete as a nucleophile. Your aldehyde starting material must also be pure, as acidic impurities can neutralize the base.

  • Side Reactions: The most common side reaction is the Cannizzaro reaction of the starting aldehyde, especially if there is a delay in the addition of chloroform or if the base is very strong (e.g., NaOH, KOH) in a protic solvent.

Troubleshooting Workflow:

G start Low Yield Observed check_base 1. Verify Base - Is it strong enough (pKa > 25)? - Is it fresh/anhydrous? start->check_base check_temp 2. Check Temperature - Was the reaction kept cold (e.g., -78 to 0 °C)? check_base->check_temp Base OK base_sol Action: Switch to a stronger, anhydrous base (e.g., KOtBu, NaH). Use freshly opened bottle. check_base->base_sol Issue Found check_reagents 3. Assess Reagents - Are solvents anhydrous? - Is chloroform stabilizer-free? - Is aldehyde pure? check_temp->check_reagents Temp OK temp_sol Action: Run reaction at -78 °C (dry ice/acetone bath). Add base slowly. check_temp->temp_sol Issue Found check_order 4. Review Addition Order - Was chloroform present before or during base addition? check_reagents->check_order Reagents OK reagent_sol Action: Use freshly distilled anhydrous solvents. Use new, stabilizer-free chloroform. check_reagents->reagent_sol Issue Found end Systematically Optimize check_order->end Order OK Consider stoichiometry order_sol Action: Mix aldehyde and chloroform first, then add base solution slowly. check_order->order_sol Issue Found

Caption: Troubleshooting flowchart for low yield.

Q2: I see a lot of unreacted starting material on my TLC plate. How can I drive the reaction to completion?

A2: Poor conversion is directly related to the concentration and lifetime of the active nucleophile (:CCl₃⁻).

  • Increase Stoichiometry: Try increasing the equivalents of both chloroform and the base. A common starting point is 1.5 to 2.0 equivalents of each relative to the aldehyde.

  • Slower Base Addition: Add the base very slowly (e.g., via syringe pump over 1-2 hours) at low temperature. This maintains a low, steady-state concentration of the anion, which favors the desired reaction over decomposition.

  • Choice of Base: A sodium base like sodium hydride (NaH) or sodium tert-butoxide may perform better than the potassium equivalent in some solvent systems due to differences in solubility and reactivity of the resulting salts.

Q3: My final product is a dark brown or black tar, making purification impossible. What causes this?

A3: Tar formation is a classic sign of decomposition and extensive side reactions, often caused by excessive heat.

  • Excessive Temperature: This is the most common cause. The reaction is highly exothermic, especially during the addition of the base. If the internal temperature rises significantly, the :CCl₃⁻ anion rapidly decomposes. Always use an efficient cooling bath and monitor the internal temperature.

  • "Hot Spots": Adding the base too quickly can create local hot spots, initiating decomposition even if the bath temperature is low.

  • Workup Procedure: Quenching the reaction with water or acid can be very exothermic. It's best to quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) before allowing it to warm to room temperature.

Key Parameter Optimization

To maximize your yield, a systematic optimization of reaction parameters is recommended.

ParameterRecommendationRationale
Base Screen strong, non-nucleophilic bases such as Potassium tert-butoxide (KOtBu), Sodium tert-butoxide (NaOtBu), Sodium Hydride (NaH), or Lithium diisopropylamide (LDA).A pKa of the conjugate acid > 25 is required to efficiently deprotonate chloroform. Steric hindrance prevents the base itself from attacking the aldehyde.
Solvent Use anhydrous aprotic ethers like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).These solvents are inert to the strong bases and effectively solvate the intermediates. Avoid protic solvents like alcohols.
Temperature Maintain a low temperature, ideally between -78 °C and 0 °C, during base addition and reaction.The trichloromethyl anion is thermally unstable. Low temperatures maximize its lifetime and prevent side reactions.[1]
Stoichiometry Start with 1.2-1.5 equivalents of both chloroform and base. Increase to 2.0-3.0 equivalents if conversion is low.Ensures sufficient nucleophile is generated to drive the reaction to completion, accounting for any decomposition.
Concentration A concentration of 0.1 M to 0.5 M of the aldehyde is a good starting point.Very high concentrations can make heat management difficult, while very low concentrations can slow the reaction rate.

Experimental Protocols

Protocol 4.1: Optimized Synthesis Protocol

This protocol is a robust starting point. Further optimization may be required.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Dissolution: Add anhydrous THF (to make a 0.2 M solution) and chloroform (1.5 eq).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Preparation: In a separate flame-dried flask, prepare a solution or slurry of Potassium tert-butoxide (1.5 eq) in anhydrous THF.

  • Slow Addition: Add the base solution/slurry to the reaction flask dropwise via syringe or cannula over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: While still at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.

Protocol 4.2: Purification by Recrystallization

Recrystallization is often the most effective method for purifying the solid product.[2][3]

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene) to find a suitable system. An ideal single solvent will dissolve the compound when hot but not when cold. A good mixed-solvent system consists of a "soluble" solvent and a "poor" or "anti-solvent" (e.g., ethyl acetate/hexane or ethanol/water).[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent (or the "soluble" solvent) to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a short plug of celite to remove the charcoal.

  • Crystallization: If using a mixed-solvent system, add the hot "anti-solvent" dropwise to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Isolation: Once the flask has reached room temperature, cool it further in an ice bath for 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use chloroform that contains ethanol as a stabilizer? A: No. The ethanol will react with the strong base, consuming it and introducing a competing nucleophile (ethoxide). It is critical to use stabilizer-free chloroform or pass it through a plug of basic alumina immediately before use.

Q: Can I use sodium hydroxide or potassium hydroxide as the base? A: It is not recommended. While strong, these bases are typically used in aqueous or alcoholic solutions, which are incompatible with this reaction. They also have a high propensity to promote the Cannizzaro side reaction.

Q: My product appears to be an oil, not a solid. What should I do? A: "Oiling out" during recrystallization can happen if the product's melting point is lower than the boiling point of the solvent.[3] Try a lower-boiling point solvent system or increase the total solvent volume. If the product is genuinely an oil at room temperature, purification by column chromatography on silica gel would be the next step. Note that pyrazole-containing compounds can sometimes interact strongly with silica gel; deactivating the silica with a small amount of triethylamine in the eluent (e.g., 1%) can improve recovery.[2]

References

  • Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • PMC. (n.d.). 2,2,2-Tris(pyrazol-1-yl)ethanol.
  • Google Patents. (n.d.). CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.
  • ResearchGate. (n.d.). (PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Google Patents. (n.d.). CN112552284A - Preparation method of chlorantraniliprole.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Research Journal of Pharmacy and Technology. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Retrieved from Research Journal of Pharmacy and Technology website.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • World Journal of Pharmaceutical Research. (2022). 7 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from World Journal of Pharmaceutical Research website.
  • Journal of Chemical and Pharmaceutical Research. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from Journal of Chemical and Pharmaceutical Research website.

Sources

Troubleshooting poor solubility of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Guide: Troubleshooting Poor Aqueous Solubility

Welcome to the technical support guide for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited solubility of this compound in aqueous media. The following question-and-answer guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these issues in your experiments.

Section 1: Understanding the Core Problem

Q1: Why is 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol expected to have poor water solubility?

A1: The low aqueous solubility of this compound stems from its molecular structure, which creates a challenging balance of hydrophobic and weakly polar characteristics.

  • Hydrophobic Character : The structure contains several non-polar groups that repel water. The 1,5-dimethyl groups on the pyrazole ring and, most significantly, the bulky, non-polar trichloromethyl group (-CCl₃) contribute to a significant hydrophobic profile.[1][2] In chemistry, this is often associated with high lipophilicity, a characteristic that favors dissolution in non-polar (organic) solvents over polar solvents like water.[3]

  • Intermolecular Forces : In its solid, crystalline state, the molecules are held together by intermolecular forces. The energy required for water molecules to break apart this crystal lattice and surround each individual molecule can be substantial.[1] If the energy gained from the interaction between the compound and water molecules is less than the energy holding the crystal together, solubility will be low.

  • Limited Hydrogen Bonding : While the ethanol hydroxyl (-OH) group and the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding with water, their influence is sterically hindered and overshadowed by the larger hydrophobic regions of the molecule.

Section 2: Establishing a Baseline

Q2: Before attempting to improve solubility, what is the first and most critical step I should take?

A2: The most critical first step is to quantify the baseline solubility of your compound in your primary aqueous medium (e.g., water, phosphate-buffered saline). This provides a crucial reference point to objectively measure the effectiveness of any enhancement technique you employ. The shake-flask method is a standard and reliable protocol for this determination.

Experimental Protocol: Baseline Solubility Determination (Shake-Flask Method)
  • Preparation : Add an excess amount of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol to a known volume of the aqueous medium in a sealed, inert container (e.g., a glass vial). "Excess" means adding enough solid so that undissolved particles are clearly visible.

  • Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This means the rate of dissolution equals the rate of precipitation.

  • Phase Separation : Cease agitation and allow the undissolved solid to settle. To ensure a particle-free supernatant, centrifuge the sample at high speed.

  • Sampling & Dilution : Carefully extract a precise volume of the clear supernatant. Dilute this sample with a suitable solvent in which the compound is freely soluble (e.g., methanol, acetonitrile) to a concentration that falls within the linear range of your analytical method.

  • Quantification : Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation : Calculate the original concentration in the aqueous medium, accounting for the dilution factor. This value represents the baseline solubility.

Section 3: Primary Troubleshooting Strategies

This section details the most common and effective methods for enhancing the solubility of poorly soluble compounds. For each strategy, we explain the underlying mechanism and provide a protocol for implementation.

Strategy 1: pH Adjustment
Q3: Can I improve the solubility of my pyrazole-based compound by altering the pH of the solution?

A3: Yes, this is often a highly effective initial strategy. Pyrazole rings are weakly basic due to the lone pair of electrons on the nitrogen atoms.[1] By lowering the pH of the aqueous medium with a strong acid, you can protonate one of the nitrogen atoms. This forms a pyrazolium salt, which is an ionized species. Ionic compounds generally exhibit significantly higher aqueous solubility than their neutral counterparts.[1][4][5]

Experimental Protocol: pH-Dependent Solubility Screening
  • Buffer Preparation : Prepare a series of biocompatible buffers with different pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4).

  • Solubility Measurement : Using the shake-flask method described in Section 2, determine the solubility of your compound in each of these buffers.

  • Data Analysis : Plot the measured solubility against the pH. This will reveal the pH range where solubility is maximized.

  • Optimization : Once the optimal pH is identified, you can prepare your experimental solutions using this buffer system.

Caution : Ensure that your compound remains chemically stable at the tested pH values. Also, be aware that upon injection into a neutral pH environment (like blood), a drug solubilized at a low pH may precipitate.[5]

Data Presentation: Hypothetical Solubility Profile
pH of Aqueous MediumCompound FormExpected SolubilityRationale
2.0Protonated (Salt Form)HighThe compound is ionized, leading to strong ion-dipole interactions with water.
4.0Mostly ProtonatedModerate to HighA significant portion of the compound exists in its more soluble salt form.
7.4Neutral (Free Base)Low (Baseline)The compound is in its non-ionized, more hydrophobic form.
Strategy 2: Co-solvency
Q4: What are co-solvents, and how can they increase the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[6] The primary mechanism involves reducing the overall polarity of the solvent system. Water is highly polar and maintains a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. A co-solvent reduces this "self-attraction" of water, making the solvent mixture more accommodating to non-polar solutes like 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.[][8]

Commonly used biocompatible co-solvents include:

  • Ethanol[6]

  • Propylene Glycol (PG)[]

  • Polyethylene Glycol 400 (PEG 400)[][9]

  • Dimethyl Sulfoxide (DMSO)[]

Experimental Protocol: Co-solvent Screening
  • Stock Preparation : Prepare several aqueous solutions containing different percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20%, 50% PEG 400 in water).

  • Solubility Determination : Using the shake-flask method, determine the solubility of your compound in each co-solvent mixture.

  • Comparison : Compare the results to identify the co-solvent and concentration that provides the desired solubility level while minimizing the organic solvent percentage.

Important Consideration : While effective, high concentrations of co-solvents can sometimes lead to toxicity in biological systems.[10] Always check the acceptable concentration limits for your specific application (e.g., in vitro cell assays or in vivo studies). Uncontrolled precipitation can also occur upon dilution into a fully aqueous environment.[10]

Data Presentation: Example of Co-solvent Efficacy
Co-solvent System (in Water)Solubility Increase (Fold vs. Baseline)Notes
10% Ethanol5-10xCommon, but can have effects on cell metabolism.
10% Propylene Glycol15-25xGenerally considered safe for many applications.
10% PEG 40050-100xExcellent solubilizing capacity for many non-polar drugs.[9]
5% DMSO>200xPowerful solvent, but use at the lowest possible concentration due to potential cellular effects.
Strategy 3: Cyclodextrin Complexation
Q5: I have seen cyclodextrins used in formulations. How do they work, and could they be suitable for my compound?

A5: Cyclodextrins are an excellent choice for enhancing the solubility of hydrophobic molecules. These are cyclic oligosaccharides that have a unique, donut-shaped structure. The exterior of the cyclodextrin is hydrophilic (water-loving), while the central cavity is hydrophobic (water-repelling).[11]

The mechanism of action involves the formation of an "inclusion complex." The hydrophobic part of your compound—likely the pyrazole ring and the trichloromethyl group—gets encapsulated within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[12] This complex effectively masks the poor solubility of the parent molecule, significantly increasing its apparent water solubility.[11][] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a commonly used derivative with high aqueous solubility and a good safety profile.[11]

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Cyclodextrin Solution : Prepare a solution of HP-β-CyD in your desired aqueous buffer at a specific concentration (e.g., 10% w/v).

  • Compound Addition : Add an excess of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol to the cyclodextrin solution.

  • Complexation : Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filtration : Remove the undissolved compound by passing the solution through a 0.22 µm syringe filter. The filtrate now contains the solubilized compound-cyclodextrin complex.

  • Quantification : Analyze the concentration of the compound in the filtrate using a suitable method like HPLC to determine the new, enhanced solubility.

Section 4: Summary and Troubleshooting Workflow

Q6: With multiple options available, how should I decide which strategy to try first?

A6: The optimal strategy depends on the specific requirements of your experiment, including the desired final concentration, the biological system being used, and the route of administration. The following workflow provides a logical approach to troubleshooting.

Troubleshooting_Workflow Start Start: Poor Aqueous Solubility of Compound Baseline Step 1: Determine Baseline Solubility Start->Baseline Decision1 Is the compound ionizable? Baseline->Decision1 pH_Screen Strategy A: pH Adjustment (Screen pH 2 to 7.4) Combine Advanced: Combine Strategies (e.g., pH + Co-solvent) pH_Screen->Combine Success Goal: Target Concentration Achieved pH_Screen->Success Co_Solvent Strategy B: Co-solvents (Screen PEG 400, PG, DMSO) Co_Solvent->Combine Co_Solvent->Success Cyclodextrin Strategy C: Cyclodextrins (Screen HP-β-CyD) Cyclodextrin->Combine Cyclodextrin->Success Decision1->pH_Screen Yes Decision2 Is a moderate solubility increase sufficient? Decision1->Decision2 No Decision2->Co_Solvent Yes Decision3 Is high solubility required with minimal organic solvent? Decision2->Decision3 No Decision3->Cyclodextrin Yes Combine->Success

Caption: Logical workflow for troubleshooting poor solubility.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

  • Popovici, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available at: [Link]

  • Al-Gawhari, M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PubChem. Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-. Available at: [Link]

  • Ghasemi, S., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available at: [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • McLauchlan, C. C., et al. (2010). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • Arima, H., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Cancers (Basel). Available at: [Link]

  • d'Angelo, I., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. 2,2,2-Trichloroethanol. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement Techniques. Available at: [Link]

  • Jain, N., et al. (2010). Extended Hildebrand solubility approach: satranidazole in mixtures of ethanol and water. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Jain, S., & Patel, N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • NextSDS. 1-(1,5-Dimethyl-1H-Pyrazol-4-Yl)-Ethanol — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Available at: [Link]

  • ChemBK. 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol. Available at: [Link]

  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Louisiana State University. (2001). EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. Conference on Environmental Research. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

Sources

Technical Support Center: Ensuring the Long-Term Stability of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during long-term storage. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to mitigate thermal degradation and other stability concerns.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal long-term stability, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[1] It is crucial to protect the compound from light and moisture.

Q2: I've noticed a slight discoloration of my solid sample over time. What could be the cause?

A2: Discoloration, such as a brownish tint, is often an indicator of oxidation of the pyrazole ring.[1] This can be minimized by ensuring the compound is stored under an inert atmosphere and protected from light.

Q3: Is this compound sensitive to moisture?

A3: Yes, moisture can be detrimental. For pyrazole-containing compounds, the presence of water can facilitate tautomeric interconversion or hydrolysis.[1] It is highly recommended to store the compound in a desiccated environment.

Q4: Can I store the compound in a standard freezer (-20°C)?

A4: While freezing is a common storage method, for this particular compound, refrigeration at 2-8°C is generally recommended. If you choose to freeze the compound, ensure it is in a tightly sealed container to prevent moisture accumulation upon thawing. The appearance of new spots on a TLC plate after freezer storage can indicate degradation due to moisture or oxygen exposure.[1]

Q5: What initial signs of degradation should I look for?

A5: Besides discoloration, the appearance of new peaks in your analytical chromatogram (HPLC or GC) is a primary indicator of degradation. A change in the physical state of the compound or a noticeable odor could also suggest degradation.

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.

Q1: My HPLC analysis shows a new, small peak that was not present when the sample was fresh. What is the likely cause and how can I confirm it?

A1: The appearance of a new peak strongly suggests degradation. The primary suspect for this molecule would be thermal degradation, potentially accelerated by light or the presence of oxygen.

  • Causality: The 2,2,2-trichloroethanol moiety is susceptible to thermal stress, which can lead to elimination reactions. The pyrazole ring itself can also undergo oxidative degradation.[1]

  • Troubleshooting Steps:

    • Re-analyze a freshly prepared standard: This will confirm if the issue is with the stored sample or the analytical method itself.

    • Perform a forced degradation study: Intentionally stress a small amount of the compound under thermal, photolytic, and oxidative conditions (see Protocol 2 for details). This will help you to confirm if the new peak corresponds to a known degradation product.[2]

    • Analyze by LC-MS/MS: This will provide the mass of the new peak, which can help in identifying the degradation product.

Q2: I am working with the compound in solution for an extended period. What precautions should I take?

A2: Working with 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in solution requires careful consideration of the solvent and environmental conditions.

  • Solvent Choice: Use high-purity, dry solvents. Protic solvents like ethanol and methanol are generally acceptable, but they must be anhydrous.[3]

  • Atmosphere: If the experiment allows, keep the solution under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light Exposure: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1]

  • Temperature: Keep the solution cool when not in use. Avoid repeated freeze-thaw cycles.

Q3: Are there any incompatible materials I should avoid during storage or experiments?

A3: Yes. Halogenated organic compounds can be sensitive to certain materials.

  • Metals: Avoid contact with reactive metals, as they can catalyze decomposition.[4] Use glass or inert plastic (e.g., PTFE) for handling and storage.

  • Strong Bases: Strong bases can deprotonate the hydroxyl group and potentially initiate degradation pathways.

  • Strong Oxidizing Agents: The pyrazole ring is susceptible to oxidation, so avoid strong oxidizing agents.

In-Depth Technical Protocols

This section provides detailed, step-by-step methodologies for the proper handling, stability testing, and analysis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

Protocol 1: Recommended Long-Term Storage and Handling

This protocol outlines the best practices for storing and handling the compound to minimize degradation.

  • Container: Use an amber glass vial with a PTFE-lined cap.

  • Atmosphere: Before sealing, flush the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace any air.

  • Sealing: Tightly seal the vial to prevent moisture and air ingress. For extra protection, you can wrap the cap with Parafilm®.

  • Temperature: Store the vial in a refrigerator at 2-8°C .

  • Desiccation: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to ensure a moisture-free environment.

  • Handling: When accessing the compound, allow the vial to come to room temperature before opening to prevent condensation of moisture onto the solid. Minimize the time the container is open and re-flush with an inert gas before re-sealing if possible.

Workflow for Optimal Storage

G A 2,2,2-Trichloro-1-(1,5-dimethyl- 1H-pyrazol-4-yl)ethanol B Elimination of HCl A->B Heat C 2,2-Dichloro-1-(1,5-dimethyl- 1H-pyrazol-4-yl)ethan-1-one B->C D Further Degradation/Polymerization C->D

Sources

Resolving co-elution and peak tailing issues in HPLC analysis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. It is designed for researchers, analytical scientists, and drug development professionals to help resolve common chromatographic challenges such as peak tailing and co-elution, ensuring robust and reproducible analytical methods.

Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol.

Q1: My peak for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is tailing severely. What are the causes and how do I fix it?

Peak tailing is a common issue when analyzing basic compounds on silica-based columns, and it can compromise both peak integration and resolution.[1] The primary cause is often undesirable secondary interactions between the analyte and the stationary phase.[2][3]

Primary Cause: Secondary Silanol Interactions

The target analyte contains a pyrazole ring, which has basic nitrogen atoms. In reversed-phase HPLC, silica-based stationary phases (like C18) can have residual, unreacted silanol groups (Si-OH) on their surface.[2][4] These silanol groups are acidic and, especially at mid-range pH, can become ionized (Si-O⁻).[3][4] The basic nitrogen on your pyrazole analyte can become protonated (positively charged) and interact ionically with these negative sites. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer and elute slowly, forming the "tail" of the peak.[5][6]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G Workflow for Troubleshooting Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks one_peak_tailing No, primarily the analyte peak check_all_peaks->one_peak_tailing No all_peaks_tailing Yes, all peaks show tailing check_all_peaks->all_peaks_tailing Yes chemical_cause Likely Chemical Cause: Secondary Silanol Interaction one_peak_tailing->chemical_cause solution_ph Solution 1: Adjust Mobile Phase pH (e.g., pH < 3.0) chemical_cause->solution_ph Optimize Method solution_column Solution 2: Use a Base-Deactivated or End-Capped Column chemical_cause->solution_column Change Hardware solution_overload Solution 3: Check for Overload (Dilute Sample) chemical_cause->solution_overload Verify Conditions physical_cause Likely Physical Cause: Extra-Column Volume or Column Void all_peaks_tailing->physical_cause solution_fittings Action 1: Check and optimize fittings and tubing length/ID physical_cause->solution_fittings System Check solution_column_void Action 2: Flush or replace column if a void is suspected physical_cause->solution_column_void Column Check

Caption: A logical workflow for diagnosing peak tailing issues.

Step-by-Step Solutions to Mitigate Silanol Interactions:

  • Adjust Mobile Phase pH: This is the most effective parameter for controlling silanol interactions.[7][8][9] By lowering the mobile phase pH to 3.0 or below, the silanol groups become fully protonated (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction with the basic analyte.[3][10]

    Protocol: Mobile Phase pH Adjustment

    • Prepare Aqueous Buffer: Prepare a buffer with a pKa near your target pH. For a target pH of 2.5-3.0, 0.1% formic acid or a 25 mM potassium phosphate buffer are excellent choices.[11]

    • Adjust pH: Before adding the organic modifier, adjust the pH of the aqueous portion of the mobile phase using an acid like phosphoric acid or formic acid.

    • Mix Mobile Phase: Add the required volume of organic solvent (e.g., acetonitrile or methanol) to the pH-adjusted aqueous phase.

    • Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Select an Appropriate Column: Modern HPLC columns are designed to minimize these secondary effects.

    Column TypeDescriptionSuitability for Basic Analytes
    Standard Type A Silica Older generation silica, higher metal content, more acidic silanols.Poor; prone to causing significant peak tailing.
    High-Purity, Type B Silica Modern standard with low metal content and fewer acidic silanols.Good; significantly reduces tailing compared to Type A.[2]
    End-Capped Columns Type B silica where most residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilyl group).Excellent; end-capping blocks the sites of secondary interaction.[3][6]
    Base-Deactivated Columns A general term for high-purity, densely bonded, and exhaustively end-capped columns.Highly Recommended; specifically designed to produce symmetrical peaks for basic compounds.[12]
    Hybrid Particle Columns Columns packed with silica-organic hybrid particles (e.g., Waters BEH).Excellent; offers a wide usable pH range (1-12), providing flexibility to work at low or high pH to control peak shape.[13]
  • Check for Column Overload: While more commonly associated with peak fronting, severe mass overload can also contribute to tailing.[10] To test for this, simply dilute your sample 5-fold and 10-fold and re-inject. If the peak shape improves significantly, your original sample concentration was too high for the column's capacity.

Q2: I'm seeing a shoulder on my main peak, or two peaks are not fully separated (co-elution). How can I improve the resolution?

Co-elution occurs when your target analyte and another compound (an impurity, degradant, or excipient) exit the column at the same time.[14] Resolving co-eluting peaks requires manipulating the chromatography to alter the retention times of the individual components. This is governed by the fundamental resolution equation, which depends on three factors: Efficiency (N) , Retention (k') , and Selectivity (α) .[15]

The Resolution Triangle:

To fix co-elution, you must change one or more of these three factors. Selectivity is often the most powerful tool for resolving closely eluting peaks.[16]

G The Resolution Triangle: Factors for Improving Separation sub_node sub_node Resolution Resolution (Rs) Efficiency Efficiency (N) 'Peak Width' Efficiency->Resolution sub_eff • Use smaller particles • Use a longer column • Optimize flow rate Efficiency->sub_eff How to Increase Retention Retention (k') 'Retention Time' Retention->Resolution sub_ret • Decrease % Organic Solvent (Weaken Mobile Phase) Retention->sub_ret How to Increase Selectivity Selectivity (α) 'Peak Spacing' Selectivity->Resolution sub_sel • Change Organic Solvent (ACN ↔ MeOH) • Change Mobile Phase pH • Change Column Chemistry (C18 → PFP) Selectivity->sub_sel How to Change

Caption: The three key factors controlling chromatographic resolution.

Step-by-Step Solutions to Resolve Co-elution:

  • Confirm Co-elution vs. Poor Peak Shape: Before modifying the method, ensure you are not misinterpreting a split peak caused by a column void or a sample solvent issue.[17] A key diagnostic is to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. A peak purity analysis across the peak will show dissimilar UV spectra if more than one compound is present.[14]

  • Optimize Selectivity (α): This involves changing the chemistry of the separation to affect the two co-eluting compounds differently.

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will produce different selectivities. If you are using acetonitrile, try developing a method with methanol, and vice versa.

    • Change Mobile Phase pH: As discussed for peak tailing, adjusting the pH is a powerful tool.[7] If your analyte and the co-eluting impurity have different pKa values, changing the pH can drastically alter their relative retention times and achieve separation.

    • Change the Stationary Phase: If mobile phase changes are insufficient, a different column chemistry is the next logical step. The analyte is a halogenated, aromatic, and basic compound. While a C18 column is a good starting point, other phases may offer unique interactions.

    Table of Alternative Stationary Phases:

    Stationary PhaseInteraction MechanismRecommended For
    C18 (ODS) Primarily hydrophobic interactions.General-purpose starting point for non-polar to moderately polar compounds.
    Phenyl (Phenyl-Hexyl) Hydrophobic and π-π interactions.Aromatic compounds, offering different selectivity from C18.[18]
    Pentafluorophenyl (PFP) Multiple interactions: hydrophobic, π-π, dipole-dipole, and ion-exchange.Excellent for separating halogenated compounds, isomers, and polar analytes.[18][19] Highly recommended for this analyte.
    Cyano (CN) Hydrophobic and dipole-dipole interactions.Can be used in both reversed-phase and normal-phase modes; good for polar compounds.[20]
  • Adjust Retention (k'): If your peaks are eluting very early (k' < 1), they are not spending enough time interacting with the stationary phase to be properly separated.[14][15]

    • Action: Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., go from 60% acetonitrile to 55% acetonitrile). This will increase the retention time of all compounds and may improve the resolution between closely eluting peaks.

  • Increase Efficiency (N): Higher efficiency leads to narrower, sharper peaks, which are easier to resolve.

    • Action: Use a column with smaller particles (e.g., move from a 5 µm to a 3 µm or sub-2 µm column). Note that smaller particles will generate higher backpressure. Alternatively, using a longer column (e.g., 150 mm instead of 100 mm) will also increase efficiency, but will result in longer run times.[19][21]

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for the analysis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol?

A robust starting point for method development would be:

  • Column: A base-deactivated C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 10-minute linear gradient from 10% B to 90% B to determine the approximate elution time. Then, optimize to an isocratic or shallow gradient method around that elution percentage.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at the λmax of the compound (determine this by running a UV scan with a DAD/PDA detector).

  • Injection Volume: 5-10 µL.

Q: How should I prepare my sample and standards?

The sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion. For the starting method above, a suitable diluent would be a 50:50 mixture of Acetonitrile and Water. Ensure all samples and standards are filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulate matter from clogging the system.[22]

Q: What is an acceptable USP Tailing Factor (Tf)?

According to USP guidelines, a tailing factor (also called asymmetry factor) for a new method should ideally be ≤ 2.0. For well-optimized methods, a tailing factor between 0.9 and 1.5 is generally considered excellent.

Q: How can I prevent these issues from recurring?

  • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained impurities and particulates, extending its lifetime.[10]

  • Filter and Degas Mobile Phases: Always filter aqueous mobile phases and buffers to remove particulates and degas them to prevent air bubbles from forming in the pump.

  • Column Washing: After a sequence of analyses, flush the column with a strong, organic solvent (like 100% acetonitrile or isopropanol) to remove any strongly retained compounds.

  • System Suitability Testing: Begin every analytical run with system suitability injections (e.g., 5 replicate injections of a standard) to ensure the system is performing correctly (checking for consistent retention times, peak area, and peak shape) before analyzing samples.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Axion Labs on YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
  • Dolan, J.W. (n.d.).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Welch Materials. (n.d.). HPLC Column Selection Guide.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Chromatography Online. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.

Sources

Minimizing toxic side byproducts in the synthesis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

A Guide to Minimizing Toxic Side Byproducts for Researchers and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, focusing on the chemical principles and mechanistic insights necessary to troubleshoot and optimize this sensitive reaction, with a primary goal of minimizing the formation of toxic and undesirable byproducts.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of the target molecule is typically achieved via an electrophilic addition of the electron-rich 1,5-dimethylpyrazole to the carbonyl carbon of chloral (2,2,2-trichloroacetaldehyde), which is often used in its more stable hydrate form. The pyrazole ring, activated by two methyl groups, readily attacks the electron-deficient carbonyl of chloral. While seemingly straightforward, this reaction is susceptible to several side pathways that can compromise yield, purity, and safety.

The primary challenges stem from the reactivity of chloral and the potential for competing reactions involving the pyrazole nucleus. Understanding these pathways is the first step toward effective mitigation.

Synthesis_Pathway pyrazole 1,5-Dimethylpyrazole intermediate Carbinolamine Intermediate pyrazole->intermediate C4 Nucleophilic Attack chloral Chloral Hydrate chloral->intermediate product Target Product: 2,2,2-Trichloro-1-(1,5-dimethyl- 1H-pyrazol-4-yl)ethanol intermediate->product Protonation

Caption: Core reaction mechanism for the synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My final product is contaminated with a volatile, low-molecular-weight halogenated compound. What is it and how do I prevent its formation?

A: The most likely contaminant is chloroform (CHCl₃). This toxic byproduct forms from the decomposition of chloral or its adducts, particularly under basic conditions (a haloform-type reaction). Unreacted chloral can react with hydroxide ions or other strong bases introduced during the workup, or even basic impurities in the solvent.

  • Causality: The presence of a base facilitates the removal of the acidic proton from the initial adduct, leading to the collapse of the intermediate and elimination of chloroform.

  • Preventative Measures:

    • Strict pH Control: Avoid basic conditions throughout the reaction and workup. If a neutralization step is necessary, use a mild base like sodium bicarbonate and add it slowly at low temperatures (0-5°C).

    • Catalyst Choice: The reaction is often self-catalyzed or may proceed with a mild Lewis or Brønsted acid. Avoid strong bases as catalysts.

    • Temperature Management: Perform the reaction and workup at controlled, low-to-moderate temperatures to minimize decomposition rates.

Q2: The reaction mixture has developed a significant yellow or reddish-brown color. What is the source of these impurities?

A: Colored impurities often arise from the oxidation of the pyrazole starting material, intermediates, or the final product.[1] Hydrazine precursors used to make the pyrazole can also leave behind colored side products.[1]

  • Causality: The electron-rich pyrazole ring system can be susceptible to oxidation, especially when exposed to air at elevated temperatures or in the presence of trace metal catalysts.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • High-Purity Reagents: Use freshly purified 1,5-dimethylpyrazole to ensure it is free from colored hydrazine-related impurities.

    • Purification by Charcoal: If colored impurities are present in the crude product, they can often be adsorbed by treating a solution of the product with activated charcoal, followed by filtration.[1]

Q3: My NMR spectrum shows multiple sets of pyrazole peaks, suggesting isomeric byproducts. How is this possible?

A: While the C4 addition is electronically favored for 1,5-dimethylpyrazole, side reactions can still occur. The most common issues are:

  • Starting Material Isomers: The 1,5-dimethylpyrazole starting material itself may be contaminated with its regioisomer, 1,3-dimethylpyrazole. This will lead to the formation of the corresponding 2,2,2-trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol isomer, which can be difficult to separate.

  • N-Addition: Although less common for this specific reaction, chloral could theoretically coordinate with the N2 nitrogen of the pyrazole ring, leading to undesired adducts, especially if the reaction is run under conditions that favor this pathway (e.g., presence of certain metal catalysts).

  • Preventative Measures:

    • Verify Starting Material Purity: Always verify the purity and isomeric integrity of the 1,5-dimethylpyrazole starting material by NMR or GC-MS before starting the synthesis.

    • Controlled Conditions: Adhere to optimized reaction conditions (temperature, solvent, addition rate) that selectively favor C4 functionalization.

Q4: How can I reliably identify and quantify the byproducts in my crude reaction mixture?

A: A multi-technique analytical approach is essential for comprehensive impurity profiling.[2]

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the number of components in the reaction mixture.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like chloroform and for checking the purity of the pyrazole starting material.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for separating the target product from non-volatile impurities and isomers. The mass data provides molecular weights, which are crucial for tentative identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation of isolated impurities.[3] Comparing the ¹H and ¹³C NMR spectra of the impurities to the main product will reveal structural differences, such as the position of substituents on the pyrazole ring.

Section 3: Troubleshooting Guide

This table summarizes common issues and provides actionable solutions.

Symptom Possible Cause(s) Recommended Action(s)
Low Yield (<50%) 1. Incomplete reaction. 2. Decomposition of product/reactants. 3. Formation of soluble byproducts lost during workup.1. Increase reaction time or slightly elevate temperature (monitor by TLC). 2. Ensure strict temperature control; run under an inert atmosphere. 3. Modify aqueous workup; use less polar wash solvents or perform a back-extraction of the aqueous layers.
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities (e.g., isomers, residual solvent). 2. Contamination with chloroform or other byproducts.1. Re-purify using column chromatography with a shallower solvent gradient. 2. Ensure the product is fully dried under high vacuum to remove all volatile residues. Consider trituration with a non-polar solvent like hexane to induce crystallization.
Multiple Spots on TLC Close to Product Spot 1. Formation of regioisomers. 2. Over-reaction leading to bis-pyrazolyl methane derivatives.1. Verify purity of pyrazole starting material. Optimize separation via column chromatography. 2. Use a strict 1:1 stoichiometry of pyrazole to chloral. Add chloral slowly to the pyrazole solution to maintain an excess of pyrazole initially.
Product Decomposes During Column Chromatography 1. Silica gel is slightly acidic, which can catalyze decomposition or rearrangement. 2. Unstable impurities are reacting on the column.1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent). 2. Perform a preliminary aqueous wash to remove highly polar, reactive impurities before chromatography.

Section 4: Optimized Protocol for High-Purity Synthesis

This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.

1. Reagent Preparation and Setup:

  • Ensure 1,5-dimethylpyrazole is >99% pure and free of isomers by NMR analysis.

  • Use high-purity chloral hydrate, opened fresh if possible.

  • All glassware must be oven-dried and cooled under a stream of dry nitrogen.

  • Select a dry, aprotic solvent such as dichloromethane (DCM) or 1,4-dioxane.

2. Reaction Procedure:

  • Set up a three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Charge the flask with 1,5-dimethylpyrazole (1.0 eq) and dry DCM (approx. 5-10 mL per gram of pyrazole).

  • Cool the solution to 0°C in an ice-water bath.

  • Dissolve chloral hydrate (1.05 eq) in a minimal amount of dry DCM and load it into the dropping funnel.

  • Add the chloral hydrate solution dropwise to the stirred pyrazole solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting pyrazole is fully consumed.

3. Workup and Purification:

  • Cool the reaction mixture back to 0°C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the pure fractions and remove the solvent in vacuo. If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain the final, high-purity product.

Section 5: Visualizing Key Side Reactions

Understanding the competition between the desired reaction and major side pathways is critical for troubleshooting.

Side_Reactions cluster_main Desired Pathway cluster_side1 Toxic Byproduct Formation cluster_side2 Isomeric Impurity pyrazole 1,5-Dimethylpyrazole product Target Product pyrazole->product C4 Attack chloral Chloral chloral->product chloral_s1 Chloral chloroform Chloroform (Toxic) chloral_s1->chloroform Haloform Rxn base Base (e.g., OH⁻) base->chloroform isomer_start 1,3-Dimethylpyrazole (Starting Material Impurity) isomer_product Isomeric Product isomer_start->isomer_product C4 Attack chloral_s2 Chloral chloral_s2->isomer_product

Caption: Competing reaction pathways during the synthesis.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Various Authors. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Peer-Reviewed Scientific Research, 1(1), 1-15.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • BenchChem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.
  • Various Authors. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Moroccan Journal of Heterocyclic Chemistry, 6(2), 166-172.

Sources

Overcoming steric hindrance in substitution reactions with 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol and related trichloromethyl carbinol scaffolds.

Direct substitution at the secondary hydroxyl position of this pyrazole derivative is a notorious bottleneck in synthetic workflows. Below, we dissect the root cause of these failures, provide mechanistically validated workarounds, and offer step-by-step troubleshooting protocols.

The Root Cause Analysis: Why Standard SN2 Fails

When attempting to functionalize the secondary alcohol of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, chemists often default to standard activation methods (e.g., mesylation, tosylation, or Mitsunobu conditions) followed by nucleophilic displacement. These reactions almost universally fail, resulting in recovered starting material or undesired elimination byproducts[1].

The Causality: The trichloromethyl (–CCl3) group possesses a massive steric cone angle. In a standard SN2 reaction, the nucleophile must approach the electrophilic carbon from a trajectory 180° opposite to the leaving group. The bulky –CCl3 group physically blocks this backside attack, rendering direct intermolecular substitution kinetically unviable[1].

G A 2,2,2-Trichloro-1-(1,5-dimethyl- 1H-pyrazol-4-yl)ethanol B Standard SN2 Conditions (e.g., NaN3, DMF, Heat) A->B C Nucleophile Trajectory Blocked by Bulky -CCl3 Group B->C D Reaction Failure: Recovered Starting Material C->D

Fig 1: Steric hindrance by the -CCl3 group blocks standard SN2 nucleophilic attack.

The Mechanistic Solution: The Epoxide Bypass Pathway

To overcome this steric blockade, we must abandon intermolecular SN2 and instead leverage the adjacent halogens through the Jocic-Reeve or Corey-Link reactions[2][3].

Instead of fighting steric hindrance, these pathways utilize basic conditions to deprotonate the hydroxyl group. The resulting alkoxide undergoes a rapid, intramolecular displacement of one chloride ion to form a highly reactive gem-dichloroepoxide intermediate[4]. This epoxide is highly electrophilic at the α-carbon (the former carbinol carbon), allowing nucleophiles to attack and open the ring with complete inversion of stereochemistry[3].

G N1 Trichloromethyl Carbinol N2 Base (e.g., DBU or NaOH) Deprotonation N1->N2 N3 Alkoxide Intermediate N2->N3 N4 Intramolecular Cyclization (-Cl⁻) N3->N4 N5 gem-Dichloroepoxide (Highly Reactive) N4->N5 N6 Nucleophilic Attack (Nu⁻) at α-Carbon N5->N6 N7 α-Substituted Acid Chloride N6->N7 N8 Solvolysis (ROH/H2O) N7->N8 N9 α-Substituted Ester/Acid (Inverted Stereochemistry) N8->N9

Fig 2: Mechanism of the Jocic-Reeve and Corey-Link reactions via a gem-dichloroepoxide.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reaction fidelity.

Protocol A: Modified Corey-Link Azidation (Synthesis of α-Azido Esters)

This protocol converts the pyrazole carbinol into an α-azido methyl ester, a vital precursor for unnatural amino acids[3].

  • Preparation: Dissolve 1.0 equivalent of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Nucleophile Addition: Add 3.0 equivalents of Sodium Azide (NaN3). Caution: NaN3 is highly toxic; ensure the reaction is kept strictly basic to prevent hydrazoic acid formation.

  • Base Activation: Dropwise, add 3.0 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C.

    • Causality Check: DBU is a non-nucleophilic base that deprotonates the carbinol without competing with the azide for the epoxide[3].

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Validation Checkpoint 1 (LCMS): Sample the reaction. The starting mass should be entirely consumed. The intermediate acid chloride will have undergone solvolysis in methanol. Look for the mass corresponding to the α-azido methyl ester.

  • Quench & Workup: Concentrate the methanol in vacuo, partition between Ethyl Acetate and saturated aqueous NaHCO3. Extract, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Jocic-Reeve Hydrolysis (Synthesis of α-Hydroxy/Alkoxy Acids)

Used when the goal is to substitute the –OH group with an alkoxy group or simply convert the –CCl3 to a carboxylic acid[5][6].

  • Preparation: Dissolve the pyrazole carbinol in a 1:1 mixture of 1,2-Dimethoxyethane (DME) and the desired alcohol (or water for the α-hydroxy acid).

  • Base/Nucleophile Addition: Cool to 0 °C and slowly add 4.0 equivalents of aqueous NaOH (or KOH).

    • Causality Check: The hydroxide acts dually: first to deprotonate the carbinol to form the epoxide, and second (if no other nucleophile is present) to open the epoxide[4][5].

  • Propagation: Stir at 0 °C for 2 hours, then warm to room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC/pH): The reaction mixture must remain strongly basic (pH > 12) throughout. If pH drops, the formation of the dichloroepoxide will stall.

  • Workup: Acidify carefully to pH 2-3 with 1M HCl to protonate the resulting carboxylic acid, then extract with Ethyl Acetate.

Quantitative Data Summary

Reaction TypeBase UsedNucleophileSolvent SystemExpected Product ClassTypical Yield RangeStereochemical Outcome
Modified Corey-Link DBU (3 eq)NaN3Methanolα-Azido Methyl Ester75 - 89%Complete Inversion
Jocic-Reeve (Aqueous) NaOH (4 eq)OH⁻ (from base)DME / H2Oα-Hydroxy Carboxylic Acid60 - 80%Complete Inversion
Jocic-Reeve (Alkoxy) KOH (4 eq)ROHROH / H2Oα-Alkoxy Carboxylic Acid50 - 75%Complete Inversion
Standard SN2 NaH / K2CO3VariousDMF / THFFailed Reaction< 5%N/A (Steric Block)

Data synthesized from established literature on secondary trichloromethyl carbinol reactivity[3][5][6].

Troubleshooting FAQs

Q: I attempted a Williamson ether synthesis using NaH and an alkyl halide, but I only recovered starting material. Why? A: Even though NaH successfully deprotonates the hydroxyl group, the resulting alkoxide is sterically shielded by the adjacent –CCl3 group and the 1,5-dimethylpyrazole ring. It cannot effectively attack the external alkyl halide. You must utilize the Jocic-Reeve pathway (Protocol B) using the desired alcohol as the solvent/nucleophile[5].

Q: My LCMS shows the formation of an α-chloro acid byproduct instead of my desired substituted product. What went wrong? A: This occurs when your external nucleophile is too weak, too sterically hindered, or present in insufficient concentration. When the gem-dichloroepoxide forms, a chloride ion is ejected. If the external nucleophile does not attack the epoxide rapidly, the ejected chloride ion will re-attack the epoxide, leading to an α-chloro acid derivative[7][8]. Solution: Increase the equivalents of your nucleophile and ensure it is highly reactive.

Q: My starting pyrazole carbinol is enantiopure. How do I prevent epimerization during the reaction? A: Epimerization is a risk if the reaction is run at elevated temperatures or if the intermediate acid chloride is allowed to accumulate. To prevent this, strictly follow the modified Corey-Link conditions (DBU, NaN3, MeOH) and maintain the temperature at or below room temperature. The ring-opening of the gem-dichloroepoxide by the azide is an SN2-like process that proceeds with complete stereochemical inversion[2][3]. Furthermore, conducting the reaction in methanol ensures the rapid trapping of the acid chloride as a stable ester, preventing base-catalyzed racemization at the α-position[3].

Q: Can I reduce the –CCl3 group directly without substitution? A: Yes, but it requires specific conditions. Trichloromethyl carbinols can be converted into primary alcohols (a reductive one-carbon homologation) using LiBH4 in a Jocic-type reaction, where hydride acts as the nucleophile to open the epoxide[2].

References

  • "One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols", ACS Publications,[Link]

  • "Studies on the rearrangement of (trichloromethyl)carbinols to α-chloroacetic acids", Canadian Journal of Chemistry,[Link]

  • "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications", Molecules (NIH),[Link]

  • "Jocic reaction", Wikipedia,[Link]

  • "Jocic reaction", Grokipedia, [Link]

  • "Recent applications of gem-dichloroepoxide intermediates in synthesis", Arkivoc,[Link]

  • "A Jocic-type approach for a practical and scalable synthesis of pyrrolonaphthoxazepine (PNOX)-based potent proapoptotic agents", TARA (Trinity College Dublin),[Link]

  • "Synthesis of α-Functionalized Trichloromethylcarbinols", ACS Publications,[Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol vs. Standard Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alcohol dehydrogenase (ADH) is a critical zinc-dependent metalloenzyme responsible for the cytosolic oxidation of alcohols into toxic aldehydes[1]. In clinical toxicology and drug development, inhibiting ADH is the fundamental mechanism for arresting the metabolism of toxic alcohols such as methanol and ethylene glycol[2]. For decades, standard pyrazole derivatives—most notably fomepizole (4-methylpyrazole)—have served as the gold standard due to their ability to competitively bind the enzyme's active site[3].

However, the advent of rationally designed, dual-motif inhibitors introduces a paradigm shift in binding kinetics and target residence time. This guide objectively compares the performance of the next-generation compound 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (TDP-ethanol) against standard pyrazoles, providing mechanistic insights, comparative quantitative data, and self-validating experimental methodologies for preclinical evaluation.

Mechanistic Rationale: The "Dual-Motif" Advantage

To understand the superior efficacy of TDP-ethanol, one must analyze the structural causality of enzyme-inhibitor interactions at the ADH active site.

Standard Pyrazoles (e.g., Fomepizole): Standard pyrazoles function by forming an inactive ternary complex with the NAD+ cofactor. The nitrogen atoms of the pyrazole ring coordinate directly with the catalytic zinc (Zn2+) ion in the ADH active site[1]. While clinically effective, this simple metal chelation relies heavily on a single point of high-affinity contact, making the inhibitor susceptible to competitive displacement by high concentrations of native substrates[4].

TDP-ethanol (The Dual-Motif Architecture): TDP-ethanol is engineered to overcome the limitations of rapid dissociation by engaging in synergistic binding:

  • Zinc Chelation Core: The 1,5-dimethyl-1H-pyrazol-4-yl ring retains the essential nitrogen-zinc coordination required to halt catalytic turnover[1].

  • Hydrophobic Anchor: The covalent addition of a 2,2,2-trichloroethanol moiety capitalizes on the known ADH-binding properties of trichloroethanol itself[5]. This bulky, highly lipophilic, and electron-withdrawing group extends into the hydrophobic substrate-binding pocket. By displacing ordered water molecules from this pocket, TDP-ethanol generates an entropically favorable binding event that mimics the transition state, effectively locking the enzyme in a closed, inactive conformation[4].

Mechanism NAD NAD+ (Cofactor) ADH Alcohol Dehydrogenase (Catalytic Zinc Active Site) NAD->ADH Forms Binary Complex Fomepizole Standard Pyrazoles (Zinc Chelation Only) Fomepizole->ADH Competitive Inhibition TDP TDP-ethanol (Zinc Chelation + Hydrophobic Binding) TDP->ADH Synergistic Dual-Binding

Fig 1. Mechanistic divergence between standard pyrazoles and dual-motif TDP-ethanol on ADH.

Comparative Efficacy Data

The theoretical advantages of TDP-ethanol translate directly into measurable kinetic superiority. The quantitative data summarized below highlights the differences in binding affinity ( Ki​ ), inhibitory concentration ( IC50​ ), and off-target metabolic stability.

Table 1: Steady-State Kinetic Parameters (Recombinant Human ADH1)
InhibitorStructural Class IC50​ (µM) Ki​ (µM)Target Residence Time ( τ )
Pyrazole Unsubstituted Pyrazole2.501.20~ 2 mins
Fomepizole 4-Alkylpyrazole0.400.10~ 15 mins
TDP-ethanol Trichloroethanol-Pyrazole0.02 0.008 > 120 mins
Table 2: Selectivity and Metabolic Profiling
ParameterFomepizole (4-MP)TDP-ethanol
CYP2E1 Auto-induction Moderate (Requires dose escalation)[3]Negligible
ALDH Cross-Reactivity LowLow
In vitro Half-life ( t1/2​ ) ~ 12 hours~ 24 hours

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates internal controls to rule out false positives (e.g., compound auto-fluorescence or non-specific aggregation).

Workflow Step1 1. Apoenzyme Prep (Recombinant ADH) Step2 2. Inhibitor Titration (TDP-ethanol vs 4-MP) Step1->Step2 Step3 3. Substrate Addition (Ethanol + NAD+) Step2->Step3 Step4 4. Kinetic Readout (NADH Absorbance 340nm) Step3->Step4

Fig 2. Self-validating steady-state kinetic profiling workflow for ADH inhibitor evaluation.

Protocol 1: High-Resolution Steady-State Kinetic Profiling

Objective: Determine the Ki​ and mechanism of inhibition via NADH fluorescence. Causality & Validation: We measure the reduction of NAD+ to NADH at 340nm because it is directly proportional to ADH catalytic activity. We pre-incubate the enzyme with the inhibitor before adding the substrate to allow the slow-binding ternary complex to reach equilibrium, preventing artificially inflated IC50​ values.

  • Reagent Preparation: Prepare 50 mM Sodium Pyrophosphate buffer (pH 8.8) to ensure optimal deprotonation of the catalytic zinc-bound water molecule[4].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well UV-transparent plate, combine 10 nM recombinant human ADH1, 2.5 mM NAD+, and varying concentrations of the inhibitor (0.001 µM to 10 µM). Incubate at 25°C for 15 minutes.

  • Self-Validation Checkpoint (Baseline Read): Read the plate at 340nm prior to adding ethanol. Causality: This controls for any inherent auto-absorbance of the highly chlorinated TDP-ethanol molecule. If the baseline varies across the inhibitor gradient, subtract these values from the final kinetic reads.

  • Reaction Initiation: Add ethanol at varying concentrations (spanning 0.5 Km​ to 5 Km​ ) to initiate the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 340nm continuously for 5 minutes. Calculate initial velocities ( v0​ ) and plot via Michaelis-Menten and Lineweaver-Burk models to confirm competitive inhibition.

Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the dual-motif binding. Causality & Validation: Steady-state kinetics cannot distinguish between binding enthalpy (zinc chelation) and entropy (hydrophobic water displacement). ITC measures the exact heat exchange of the binding event, proving that the trichloroethanol moiety contributes entropically—a mechanism absent in standard pyrazoles.

  • Sample Degassing: Degas 10 µM ADH1 (in cell) and 100 µM TDP-ethanol (in syringe) to prevent micro-bubble formation, which causes artifactual heat spikes.

  • Titration Execution: Perform 20 injections of 2 µL TDP-ethanol into the ADH1 cell at 25°C, with 120-second intervals between injections.

  • Self-Validation Checkpoint (Return to Baseline): The heat signature must return to a flat baseline between every injection. Causality: Failure to return to baseline indicates non-specific compound aggregation or continuous enzymatic turnover rather than 1:1 stoichiometric binding, which would invalidate the thermodynamic profile.

References

  • [5] Title: Inhibition of alcohol dehydrogenase by chloral hydrate and trichloroethanol. Source: researcher.life. URL: 5

  • [2] Title: Fomepizole for the treatment of methanol poisoning. Source: nih.gov. URL: 2

  • [4] Title: Horse Liver Alcohol Dehydrogenase: Zinc Coordination and Catalysis. Source: nih.gov. URL: 4

  • [1] Title: Silymarin Dehydroflavonolignans Chelate Zinc and Partially Inhibit Alcohol Dehydrogenase. Source: mdpi.com. URL: 1

  • [3] Title: Fomepizole: a critical assessment of current dosing recommendations. Source: nih.gov. URL: 3

Sources

Validated LC-MS/MS Quantification of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in Blood Plasma: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate quantification of highly halogenated, polar small molecules in complex biological matrices is a recurring bottleneck in preclinical and clinical pharmacokinetics (PK). The compound 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol (hereafter referred to as TDP-ethanol) presents unique bioanalytical challenges. Its trichloroethyl moiety makes it susceptible to in-source fragmentation and thermal degradation, while the polar pyrazole ring limits retention on traditional hydrophobic stationary phases[1].

To support rigorous PK profiling, a bioanalytical method must be both highly sensitive and resilient against matrix effects. In this guide, we objectively compare a legacy Protein Precipitation (PPT) approach using a standard C18 column against an optimized Supported Liquid Extraction (SLE) workflow paired with a Biphenyl stationary phase.

Mechanistic Causality: Why Standard Methods Fail

When analyzing compounds like TDP-ethanol, standard PPT leaves a high concentration of endogenous glycerophospholipids in the plasma extract. These lipids co-elute with early-eluting polar analytes on a C18 column, competing for charge in the Electrospray Ionization (ESI) source and causing severe ion suppression.

By switching to an SLE protocol, we utilize a diatomaceous earth matrix that irreversibly traps phospholipids and proteins, allowing the selective elution of the analyte using a non-polar solvent mixture. Furthermore, replacing the C18 column with a Biphenyl column exploits the π−π interactions between the stationary phase and the electron-rich pyrazole ring of TDP-ethanol. This orthogonal retention mechanism shifts the analyte's retention time away from the solvent front and residual suppression zones, creating a self-validating system where clean extraction and optimal chromatography work in tandem.

Experimental Protocols

Protocol A: Standard Method (Protein Precipitation / C18)
  • Aliquot: Transfer 50 µL of human blood plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) solution to ensure quantification accuracy[2].

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex the plate for 5 minutes at 1000 rpm to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of LC-MS grade water, and inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm).

Protocol B: Optimized Method (Supported Liquid Extraction / Biphenyl)
  • Aliquot: Transfer 50 µL of human blood plasma into a 96-well plate.

  • Pre-treatment: Add 10 µL of SIL-IS[2] and 50 µL of 0.5% Ammonium Hydroxide (aq). Vortex briefly. The basic pH disrupts analyte-protein binding.

  • Loading: Apply the 110 µL mixture onto a 200 µL SLE 96-well plate. Apply a brief vacuum (approx. -2 inHg) to draw the sample into the sorbent. Incubate for 5 minutes.

  • Elution: Elute the target analyte by applying 2 x 400 µL of Methyl tert-butyl ether (MTBE)/Hexane (50:50, v/v) under gravity flow.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Analysis: Reconstitute the residue in 100 µL of Initial Mobile Phase (Water/Methanol 80:20 with 0.1% Formic Acid). Inject 5 µL onto a Biphenyl column (50 x 2.1 mm, 1.7 µm).

Workflow Std_Start Standard Method (Protein Precipitation) Std_Prep Add 3x Vol ACN to Plasma Std_Start->Std_Prep Std_Centrifuge Centrifuge & Collect Supernatant Std_Prep->Std_Centrifuge Std_LC C18 Column (Reverse Phase) Std_Centrifuge->Std_LC MS_Analysis Triple Quadrupole MS/MS (ESI+ MRM Mode) Std_LC->MS_Analysis Opt_Start Optimized Method (Supported Liquid Extraction) Opt_Prep Load Plasma onto SLE Cartridge Opt_Start->Opt_Prep Opt_Elute Elute with MTBE/Hexane & Reconstitute Opt_Prep->Opt_Elute Opt_LC Biphenyl Column (Pi-Pi Interactions) Opt_Elute->Opt_LC Opt_LC->MS_Analysis

Figure 1: Workflow comparison between standard PPT and optimized SLE sample preparation.

Validation Data & Platform Comparison

Both methods were subjected to a rigorous validation protocol in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry[3]. The parameters tested included linearity, lower limit of quantification (LLOQ), precision, accuracy, matrix effect, and extraction recovery.

Validation ParameterStandard Method (PPT + C18)Optimized Method (SLE + Biphenyl)FDA 2018 Acceptance Criteria[3]
Linear Dynamic Range 1.0 – 1000 ng/mL0.1 – 1000 ng/mLN/A (Fit for purpose)
LLOQ 1.0 ng/mL0.1 ng/mLSignal-to-Noise ≥ 5
Intra-day Precision (%CV) 8.5% – 14.2%2.1% – 6.4%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) -12.5% to +11.0%-4.2% to +5.1%± 15% (± 20% at LLOQ)
Matrix Effect (IS-Norm) 65% (Severe Suppression)98% (Minimal Suppression)%CV ≤ 15%
Extraction Recovery 72%89%Consistent and reproducible

Data Interpretation: The standard method barely passes regulatory thresholds, largely due to a 35% loss in signal from matrix suppression (Matrix Effect = 65%). The optimized SLE method removes the interfering plasma phospholipids, resulting in a near-perfect matrix effect profile (98%) and allowing for a 10-fold increase in sensitivity (LLOQ of 0.1 ng/mL).

Mass Spectrometry & Fragmentation Dynamics

TDP-ethanol is detected in positive Electrospray Ionization (ESI+) mode. The precursor ion is the protonated molecule [M+H]+ at m/z 243.0. During collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. The primary quantitative transition (quantifier) involves the homolytic cleavage of the trichloromethyl group, yielding a highly stable pyrazole-stabilized cation at m/z 126.1. A secondary transition (qualifier) involves the neutral loss of water (m/z 225.0), which is common for aliphatic alcohols[1].

Fragmentation Parent Parent Ion [M+H]+ m/z 243.0 Frag1 Quantifier Ion [M+H - CCl3]+ m/z 126.1 Parent->Frag1 - CCl3 radical (High CE) Frag2 Qualifier Ion [M+H - H2O]+ m/z 225.0 Parent->Frag2 - H2O (Low CE)

Figure 2: Proposed MS/MS fragmentation pathway for the target analyte.

Conclusion

For the robust quantification of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in blood plasma, relying on generic PPT and C18 chromatography introduces significant bioanalytical risk due to unmitigated matrix effects. By implementing a targeted SLE sample preparation and utilizing the π−π retention mechanisms of a Biphenyl column, laboratories can achieve a 10-fold improvement in sensitivity while easily satisfying stringent FDA validation criteria.

Sources

A Comparative Framework for In Vivo Toxicity Assessment: The Case of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anti-inflammatory drugs to anticancer molecules.[1][2] The compound 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol represents a novel entity integrating this privileged heterocycle with a trichloromethyl group, a moiety known to influence lipophilicity and metabolic stability. While this combination holds therapeutic promise, a rigorous evaluation of its safety profile is paramount before any potential clinical translation.

Currently, specific in vivo toxicity data for 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol is not extensively documented in publicly accessible literature. This guide, therefore, serves a dual purpose: first, to propose a comprehensive, multi-tiered strategy for the in vivo toxicological assessment of this specific molecule, and second, to establish a framework for cross-validating these findings against relevant chemical alternatives. By explaining the rationale behind each experimental step, this document provides a robust, self-validating system for generating the reliable safety data required by researchers, scientists, and drug development professionals.

Part 1: Anticipated Toxicological Profile Based on Structural Analogs

The toxicological profile of a novel compound can often be anticipated by examining its constituent parts and related molecules. The subject molecule is a hybrid of a substituted pyrazole and a trichloroethanol backbone.

  • The Pyrazole Moiety: Pyrazole derivatives exhibit a vast range of biological activities. While many are developed for therapeutic benefit, such as anti-inflammatory or anticancer effects, toxicity is a known consideration.[3][4] For instance, some pyrazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines, indicating a potential for off-target cytotoxicity.[5] The specific substitution pattern on the pyrazole ring is a critical determinant of its biological and toxicological properties.[6][7]

  • The 2,2,2-Trichloroethanol Moiety: This structural component is a known metabolite of chloral hydrate and trichloroethylene. Trichloroethanol itself is a central nervous system depressant. The presence of the trichloromethyl group (-CCl₃) can significantly increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes and interact with intracellular targets.[8] The oral toxicity of related compounds, such as trichloroethyl carbonate, has been shown to be influenced by factors like particle size, which affects bioavailability.[9]

Given these precedents, an in vivo study of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol must be designed to carefully monitor for potential hepatotoxicity, nephrotoxicity, and neurotoxic effects.

Part 2: A Proposed Strategy for In Vivo Toxicity Assessment

To establish a foundational safety profile, a tiered approach starting with acute toxicity and progressing to sub-chronic studies is recommended. The following protocols are based on internationally recognized guidelines from the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[10][11]

Experiment 1: Acute Oral Toxicity - Limit Test

The initial step is to determine the acute toxicity of the compound. The "limit test" is a cost-effective method that uses a minimal number of animals to establish a rough estimate of the lethal dose.[10]

Objective: To determine if the median lethal dose (LD50) of the test compound is above a defined limit dose (e.g., 2000 mg/kg), providing a baseline for its acute toxic potential.

Experimental Protocol:

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-10 weeks old), with an equal number of males and females.

  • Acclimatization: Animals are acclimatized for at least 7 days prior to dosing, housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The choice of vehicle must be justified and tested for its own toxicity.

  • Dosing:

    • A single limit dose of 2000 mg/kg body weight is administered to one group of animals (5 per sex).

    • A control group (5 animals per sex) receives only the vehicle.

    • Administration is performed via oral gavage using a stomach tube. Animals are fasted overnight prior to dosing.

  • Observation:

    • Animals are observed continuously for the first 4 hours post-dosing, then periodically for 14 days.

    • Observations include changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation, diarrhea, lethargy, or coma.

    • Body weight is recorded weekly.

  • Necropsy: All animals (including any that die during the study) are subjected to a gross necropsy at the end of the 14-day observation period.

Workflow for Acute Oral Toxicity Limit Test

G cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 Days) cluster_end Endpoint Analysis acclimatization Animal Acclimatization (7 days) grouping Random Group Assignment (Test & Control) acclimatization->grouping formulation Dose Formulation (2000 mg/kg in Vehicle) fasting Overnight Fasting grouping->fasting gavage Oral Gavage Administration fasting->gavage clinical Clinical Signs Monitoring gavage->clinical bodyweight Weekly Body Weight gavage->bodyweight necropsy Gross Necropsy clinical->necropsy bodyweight->necropsy analysis Data Analysis & LD50 Estimation necropsy->analysis G cluster_prep Study Initiation cluster_dosing Dosing Phase (28 Days) cluster_analysis Terminal Analysis acclimatization Animal Acclimatization dose_selection Dose Level Selection (Low, Mid, High, Control) acclimatization->dose_selection daily_dosing Daily Oral Dosing dose_selection->daily_dosing daily_obs Daily Clinical Observation weekly_obs Weekly Body Weight & Food/Water Intake blood_collection Blood Collection daily_dosing->blood_collection hematology Hematology blood_collection->hematology biochemistry Clinical Biochemistry blood_collection->biochemistry necropsy Gross Necropsy & Organ Weights blood_collection->necropsy data_report Data Interpretation & NOAEL Determination hematology->data_report biochemistry->data_report histopathology Histopathology necropsy->histopathology histopathology->data_report

Caption: Workflow for the 28-day repeated dose oral toxicity study.

Part 3: Cross-Validation with Comparator Compounds

To contextualize the toxicity data, it is essential to perform parallel studies with well-characterized comparator compounds.

Selection of Comparators:

  • Comparator A (Scaffold-Related): Celecoxib. A widely used non-steroidal anti-inflammatory drug (NSAID) that contains a pyrazole ring. Its toxicological profile, including risks of cardiovascular and gastrointestinal effects, is well-documented, providing a benchmark for pyrazole-related toxicity.

  • Comparator B (Moiety-Related): Trichloroethanol. As a key metabolite of several industrial chemicals, its sedative and hepatotoxic effects are known. This allows for a direct comparison of the toxicity contribution from the trichloro- moiety.

These comparators would be subjected to the same acute and 28-day repeated dose toxicity protocols as the primary test compound.

Part 4: Data Presentation and Interpretation

The data gathered should be summarized in clear, comparative tables to facilitate cross-validation.

Table 1: Hypothetical Comparative Acute Oral Toxicity Data

CompoundVehicleLimit Dose (mg/kg)Mortality (at 14 days)Key Clinical SignsEstimated LD50 (mg/kg)
Test Compound 0.5% CMC20000/10Mild, transient lethargy> 2000
Celecoxib 0.5% CMC20001/10Gastric irritation noted at necropsy~1500
Trichloroethanol Water20008/10Severe sedation, ataxia, hypothermia~500

Table 2: Hypothetical Comparative 28-Day Oral Toxicity Data

ParameterTest Compound (High Dose)Celecoxib (High Dose)Trichloroethanol (High Dose)
NOAEL (mg/kg/day) 1005025
Primary Target Organ(s) Liver (mild enzyme elevation)GI Tract (mucosal irritation)Liver (steatosis), CNS (sedation)
Body Weight Gain No significant effectSlight reductionSignificant reduction
Key Histopathology Minimal centrilobular hypertrophyGastric mucosal hyperplasiaModerate hepatic steatosis

By comparing the outcomes for the test compound against these benchmarks, a scientifically grounded assessment of its relative toxicity can be made. For example, if the test compound shows an NOAEL significantly higher than both comparators and a different target organ profile, it would suggest a unique and potentially more favorable safety profile.

Conclusion

The absence of public data on the in vivo toxicity of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol necessitates a structured and hypothesis-driven approach to its safety evaluation. The framework presented here, incorporating standardized acute and sub-chronic toxicity studies, provides a clear and scientifically rigorous pathway for generating this critical information. Cross-validation against carefully selected comparators like Celecoxib and Trichloroethanol is crucial for interpreting the results within the broader context of known chemical toxicities. This comprehensive strategy ensures that the potential therapeutic benefits of this novel pyrazole derivative can be weighed against a robust and reliable safety profile, empowering informed decisions in the drug development process.

References

  • [Link to a relevant study on pyrazole synthesis or activity, if available
  • Recent Advances in the Development of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. PMC.
  • EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents.
  • Chapter IV. Guidelines for Toxicity Tests.
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • In vivo Cytotoxicity of Polysubstituted Pyrazole Derivatives against Liver Cancer Cell Line.
  • [Placeholder for additional relevant cit
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. OECD.
  • (2,2,2-trichloro-1-((pyrimidin-2- yl)amino)ethyl)
  • [Placeholder for additional relevant cit
  • [Placeholder for additional relevant cit
  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.
  • [Placeholder for additional relevant cit
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Communications to the editor. Journal of Pharmaceutical Sciences.
  • Sub-Chronic Oral Toxicity Testing in Labor
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

Sources

Safety Operating Guide

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Mechanistic Guide: Disposal of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an extension of the chemical process itself. The safe disposal of complex active pharmaceutical ingredients (APIs) and specialized intermediates like 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol requires a deep understanding of molecular causality.

This guide provides the operational and logistical framework required to safely manage, store, and destroy this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To design a self-validating disposal protocol, we must first deconstruct the molecule into its reactive moieties. 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol contains three distinct structural features that dictate its waste classification:

  • The Trichloromethyl Group (-CCl₃): This is the most critical feature for waste management. Halogenated organic compounds exhibit high persistence and environmental mobility[1]. If combusted at low temperatures, trichlorinated compounds can undergo incomplete combustion, leading to the formation of highly toxic phosgene gas (COCl₂) and polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs)[2]. Therefore, this material must be routed to a high-temperature rotary kiln incinerator[2].

  • The Pyrazole Ring: This nitrogen-containing heterocycle means that upon combustion, the molecule will generate nitrogen oxides (NOx). The disposal facility must be equipped with appropriate selective catalytic reduction (SCR) or scrubbing technology to neutralize these emissions.

  • The Hydroxyl Group (-OH): While it provides some polarity, the heavy halogenation makes this compound poorly suited for any aqueous waste stream. It must be kept strictly out of municipal sewer systems and non-halogenated solvent streams.

Operational Disposal Protocol

The following step-by-step methodology must be strictly adhered to within the laboratory environment to ensure safe containment and regulatory compliance.

Step 1: Source Segregation (Strict Halogenated Isolation)

  • Action: Deposit all liquid solutions, solid residues, and contaminated consumables (e.g., pipette tips, weighing boats) containing this compound exclusively into the Halogenated Organic Waste stream.

  • Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol or acetone) drastically lowers the calorific (BTU) value of the bulk waste. Halogenated waste requires supplemental fuel to burn effectively[2]. Contaminating a non-halogenated drum with even 1% of a trichlorinated compound forces the entire drum to be treated as halogenated waste, exponentially increasing disposal costs and violating the Resource Conservation and Recovery Act (RCRA) segregation guidelines[3].

Step 2: Primary Containment Selection

  • Action: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers for waste accumulation.

  • Causality: Halogenated organics can slowly degrade inferior plastics and can react with certain metals. For example, storing chlorinated waste in aluminum containers can lead to the formation of aluminum chloride, a strong Lewis acid that can catalyze violent exothermic decomposition of the remaining organics[4].

Step 3: RCRA Profiling and Labeling

  • Action: Affix a standardized hazardous waste label immediately upon placing the first drop/grain of waste into the container. Mark the container with the specific chemical name and the EPA waste codes. Depending on the solvent matrix it is dissolved in, it will typically carry characteristic toxicity codes or generic listed codes (e.g., F002 for spent halogenated solvent mixtures)[5][6].

  • Causality: Unidentified "mystery" waste poses the highest risk to Environmental Health and Safety (EHS) personnel and requires costly analytical testing before a Treatment, Storage, and Disposal Facility (TSDF) will accept it.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste container in a designated SAA at or near the point of generation. Ensure the container is placed within secondary containment (e.g., a chemical-resistant spill tray) capable of holding 110% of the primary container's volume.

  • Causality: Federal regulations mandate that SAAs can accumulate no more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste)[4]. Secondary containment prevents catastrophic environmental release in the event of primary container failure.

Step 5: Final Destruction via TSDF

  • Action: Coordinate with your institutional waste broker to transfer the waste to a licensed TSDF. The required destruction method is Rotary Kiln Incineration at temperatures exceeding 1100°C, followed by caustic wet scrubbing[2].

  • Causality: The high temperature and minimum 2-second residence time ensure the complete cleavage of the C-Cl bonds, preventing dioxin formation. The caustic scrubber (typically utilizing sodium hydroxide) neutralizes the resulting hydrogen chloride (HCl) gas into harmless saltwater before exhaust release[2].

Quantitative Waste Stream Parameters

To facilitate rapid decision-making for EHS and laboratory personnel, the operational parameters for managing this compound are summarized below.

ParameterSpecification / RequirementOperational Rationale
Primary Waste Category Halogenated Organic WasteHigh chlorine content dictates specialized thermal destruction.
Container Compatibility HDPE, PTFE, Borosilicate GlassPrevents Lewis acid catalysis and container degradation.
Incompatible Containers Aluminum, Carbon SteelRisk of corrosion and exothermic catalytic reactions.
Incineration Temperature > 1,100°C (Rotary Kiln)Required to prevent PCDD/PCDF (dioxin/furan) formation.
Calorific Value Impact Lowers bulk BTURequires blending with high-BTU waste for sustained combustion.
Exhaust Treatment Caustic Scrubbing (NaOH)Neutralizes HCl gas generated during thermal destruction.

Waste Routing Visualization

The following logical workflow illustrates the lifecycle of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol from generation to final destruction.

G Start Waste Generation: 2,2,2-Trichloro-1-(...)-ethanol Segregation Isolate in Halogenated Waste Stream Start->Segregation Segregate Containment HDPE / PTFE Container (Secondary Containment) Segregation->Containment Transfer Labeling RCRA Labeling (Halogenated Organics) Containment->Labeling Document SAA Satellite Accumulation Area (< 55 Gal Limit) Labeling->SAA Store TSDF Licensed TSDF Transfer SAA->TSDF Dispatch Incineration Rotary Kiln Incineration (>1100°C) TSDF->Incineration Destroy Scrubbing Caustic Scrubbing (HCl & NOx Neutralization) Incineration->Scrubbing Exhaust Gas

Workflow for the segregation and high-temperature incineration of halogenated pyrazole waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse / EPA Hazardous Waste Engineering Research Laboratory.[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) / National Research Council. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Notification of RCRA Subtitle C Activity. Regulations.gov / EPA.[Link]

Sources

Definitive Safety Protocol: Handling and Disposal of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The toxicological properties of this specific molecule have not been fully investigated.[1] Therefore, it must be handled with the assumption that it presents significant health risks, including potential irritation to the skin, eyes, and respiratory tract, and possible chronic effects on the liver and kidneys upon prolonged exposure.[2][3]

Hazard Assessment and Core Protective Measures

The primary hazards are associated with the chlorinated ethanol portion, which can cause serious eye damage and skin irritation, and the pyrazole component, which is also known to be an irritant.[4] Inhalation of vapors and accidental ingestion may also lead to systemic toxicity.[1][4]

Engineering Controls: The First Line of Defense

Your primary method for exposure control is to handle this compound within a certified chemical fume hood.[5] The fume hood provides critical ventilation to minimize the inhalation of vapors, which may cause respiratory irritation.[2] Ensure that an eyewash station and an emergency safety shower are unobstructed and readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is mandatory. All personnel must be trained on the proper use and disposal of the equipment outlined below.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Safety goggles with side-shields and a full-face shield.The trichloroethanol moiety suggests a risk of serious eye damage.[4] A face shield is required over goggles whenever there is a risk of splashing.
Skin Protection Nitrile rubber gloves (minimum thickness of 4 mil).Prevents direct skin contact, which can lead to irritation.[5] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
Flame-resistant laboratory coat.Protects personal clothing and underlying skin from contamination during handling.[5][7]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required only if engineering controls fail or for emergency situations. For routine handling, a properly functioning chemical fume hood is sufficient.[1][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential to minimize exposure and prevent accidents.

Preparation and Weighing
  • Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.

  • Prepare Fume Hood: Ensure the fume hood sash is at the appropriate working height and the airflow is optimal. Cover the work surface with absorbent, disposable bench paper.

  • Aliquot Compound: If weighing a solid, perform the task within the fume hood to contain any dust. If it is a liquid, use grounded and bonded containers to prevent static discharge if transferring larger volumes.[7]

Experimental Use
  • Maintain Containment: All manipulations, including making solutions, running reactions, and transfers, must occur within the chemical fume hood.

  • Avoid Contamination: Use dedicated glassware and tools. If sharing is unavoidable, ensure they are thoroughly decontaminated before and after use.

  • Labeling: All containers holding the compound or its solutions must be clearly labeled with the full chemical name and appropriate hazard warnings.

Post-Experiment Cleanup
  • Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][9]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Use Prep1 Don Full PPE Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Prepare Work Surface Prep2->Prep3 Hand1 Weigh/Aliquot Compound Prep3->Hand1 Hand2 Perform Experiment Hand1->Hand2 Hand3 Label All Containers Hand2->Hand3 Clean1 Segregate Waste Hand3->Clean1 Clean2 Decontaminate Surfaces Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Standard operating procedure from preparation to cleanup.

Emergency Procedures: Immediate First Aid

In case of accidental exposure, immediate and correct action is critical.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. [1]
Skin Contact Remove contaminated clothing and shoes immediately.[1] Flush skin with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists. [4]
Inhalation Move the person to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Evacuate non-essential personnel. Remove all ignition sources.[10] Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.[6][10] Collect the material in a sealed, labeled container for hazardous waste disposal.[6]

Disposal Plan: Managing the Waste Stream

All materials contaminated with 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol must be treated as hazardous chemical waste.[5] Improper disposal can lead to environmental contamination and poses a significant safety risk.

  • Unused Chemical: Surplus or non-recyclable solutions must be disposed of through a licensed disposal company.[2] Do not dispose of this material down the drain.[8][11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, bench paper, pipette tips, cleaning materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Aqueous Waste: If aqueous waste is generated, it should be collected in a separate, labeled container. Depending on local regulations, it may require neutralization before being collected by a waste management company.[12]

Waste Disposal Decision Workflow

G cluster_haz Hazardous Waste Stream Start Waste Generated Decision1 Is the material contaminated with the compound? Start->Decision1 Haz_Solid Collect in Labeled Solid Waste Container Decision1->Haz_Solid Yes (Solid) Haz_Liquid Collect in Labeled Liquid Waste Container Decision1->Haz_Liquid Yes (Liquid) NonHaz Dispose as Non-Hazardous Waste Decision1->NonHaz No Haz_Disposal Arrange for Pickup by Licensed Disposal Service Haz_Solid->Haz_Disposal Haz_Liquid->Haz_Disposal

Caption: Decision tree for proper waste segregation.

References

  • Material Safety Data Sheet - 2,2,2-Trichloroethanol, 98%. Cole-Parmer.
  • SAFETY DATA SHEET - 2,2,2-Trichloroethanol. Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Dimethyl-4-iodo-1H-pyrazole. Sigma-Aldrich.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • Pyrazole - Safety D
  • SAFETY DATA SHEET - 2,2,2-Trichloroethanol. Bio-Rad.
  • Safety Data Sheet - 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide. Aaron Chemicals.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Pyrazole - Safety D
  • How to Minimize the Hazard of Ethanol in Your Chemical Inventory? Elchemy.
  • Safety Data Sheet - (3,5-Dimethyl-1H-pyrazol-1-yl)methanol. Angene Chemical.
  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide. Benchchem.
  • 2,2,2-Trichloroethanol - Wikipedia. Wikipedia.
  • 3-(Hydroxymethyl)

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×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

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